Product packaging for Triacsin C(Cat. No.:CAS No. 76896-80-5)

Triacsin C

カタログ番号: B126821
CAS番号: 76896-80-5
分子量: 207.27 g/mol
InChIキー: NKTGCVUIESDXPU-YLEPRARLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Triacsin C is a nitroso compound that is N-undecylnitrous hydrazide carrying double bonds at positions 1,2,4, and 7. It is a long-chain fatty acyl CoA synthetase inhibitor and interferes with lipid metabolism by inhibiting the de novo synthesis of glycerolipids and cholesterol esters. It has a role as an EC 6.2.1.3 (long-chain-fatty-acid--CoA ligase) inhibitor, a vasodilator agent, an apoptosis inhibitor, a bacterial metabolite, an EC 3.1.1.64 (retinoid isomerohydrolase) inhibitor and an antimalarial. It is a nitroso compound, an olefinic compound and a hydrazone.
from Streptomyces No. 1228;  structure given in first source;  an acyl-CoA synthetase antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O B126821 Triacsin C CAS No. 76896-80-5

特性

IUPAC Name

N-[(E)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTGCVUIESDXPU-YLEPRARLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CC=CC=NNN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C/C=C/C=C/C=N/NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894877
Record name 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76896-80-5
Record name Triacsin C
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene
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Record name 2,4,7-Undecatrienal, nitrosohydrazone, (2E,4E,7E)
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Record name TRIACSIN C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Triacsin C: A Technical Guide to its Mechanism of Action in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacsin C, a potent small molecule isolated from Streptomyces aureofaciens, has emerged as a critical tool for investigating the intricacies of lipid metabolism. Its primary mechanism of action revolves around the specific inhibition of long-chain acyl-CoA synthetases (ACSLs), enzymes pivotal for the activation of fatty acids.[1][2] This inhibition effectively curtails the downstream synthesis of complex lipids, including triglycerides and cholesterol esters, thereby impacting a multitude of cellular processes from lipid droplet formation to signaling pathways.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase

This compound functions as a highly potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[4] These enzymes catalyze the crucial first step in fatty acid metabolism: the ATP-dependent conversion of free long-chain fatty acids into their metabolically active acyl-CoA thioesters. This activation is a prerequisite for their participation in both anabolic and catabolic pathways, including triglyceride and phospholipid synthesis, as well as β-oxidation.[5]

This compound's inhibitory action is competitive with respect to long-chain fatty acids, suggesting it binds to the fatty acid substrate-binding site of the enzyme.[2] The N-hydroxytriazene moiety of this compound is essential for its inhibitory activity.[2] The inhibition of ACSL activity by this compound leads to a reduction in the intracellular pool of long-chain acyl-CoAs, thereby starving the downstream pathways of their necessary substrates.

The sensitivity of different ACSL isoforms to this compound varies. It is a known inhibitor of ACSL1, ACSL3, and ACSL4, while ACSL5 and ACSL6 are generally considered to be insensitive or are inhibited only at significantly higher concentrations.[5][6][7] This differential inhibition allows for its use as a tool to dissect the specific roles of these enzyme isoforms in various cellular contexts.

Signaling Pathway of this compound's Core Action

Triacsin_C_Mechanism cluster_downstream Downstream Lipid Metabolism Free Fatty Acids Free Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase (ACSL1, 3, 4) Free Fatty Acids->ACSL ATP, CoA Acyl-CoA Acyl-CoA Triglyceride Synthesis Triglyceride Synthesis Acyl-CoA->Triglyceride Synthesis Cholesterol Ester Synthesis Cholesterol Ester Synthesis Acyl-CoA->Cholesterol Ester Synthesis Phospholipid Synthesis Phospholipid Synthesis Acyl-CoA->Phospholipid Synthesis β-oxidation β-oxidation Acyl-CoA->β-oxidation ACSL->Acyl-CoA This compound This compound This compound->ACSL Inhibits

Caption: Core mechanism of this compound action.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against various acyl-CoA synthetases has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Target Enzyme/SystemOrganism/Cell TypeKi ValueReference
Long-Chain Acyl-CoA SynthetaseHuman Liver (high-affinity site)0.1 µM[2]
Long-Chain Acyl-CoA SynthetaseHuman Liver (low-affinity site)6 µM[2]
Acyl-CoA Synthetase (Faa2p)Saccharomyces cerevisiae15 nM
Acyl-CoA Synthetase (Faa4p)Saccharomyces cerevisiae2 µM
Acyl-CoA SynthetasePseudomonas aeruginosa8.97 µM (for oleic acid)[2]

| Target/Process | Cell Type/System | IC50 Value | Reference | | :--- | :--- | :--- | | Long-Chain Acyl-CoA Synthetase | Raji cells | 6.3 µM |[8] | | Lipid Droplet Formation | Primary Rat Hepatocytes | 4.1 µM |[9] | | Total Cellular ACSL Activity | Human Myeloma (MM.1S) cells | 3.66 µM |[10] | | Acyl-CoA Synthetase | Pseudomonas aeruginosa | 3.6 µM |[2] | | Acyl-CoA Synthetase | Rat Liver | 8.7 µM |[2] | | Human ACSL5 | Recombinant | ~10 µmol/L |[11] |

Impact on Cellular Lipid Metabolism

By inhibiting the activation of fatty acids, this compound profoundly impacts cellular lipid homeostasis. Its most notable effects include:

  • Inhibition of Triglyceride and Cholesterol Ester Synthesis: The reduction in the acyl-CoA pool directly limits the substrates available for the synthesis of neutral lipids, leading to a significant decrease in the production of triglycerides and cholesterol esters.

  • Prevention of Lipid Droplet Formation: Lipid droplets are cellular organelles for storing neutral lipids. By blocking the synthesis of these lipids, this compound effectively prevents the formation and accumulation of lipid droplets in various cell types, including hepatocytes and macrophages.[5][12][13]

  • Induction of Lipotoxicity under Lipid Overload: In the presence of high levels of free fatty acids, the inhibition of their conversion to acyl-CoAs by this compound can lead to an intracellular accumulation of free fatty acids, which can be toxic to cells and induce apoptosis.[5]

  • Modulation of Fatty Acid Oxidation: The impact on β-oxidation is context-dependent. By reducing the available acyl-CoA pool, it can decrease fatty acid oxidation. However, in some models, the prevention of lipid storage can shift the metabolic balance towards oxidation.[9][14]

Logical Flow of this compound's Effect on Lipid Droplet Formation

Lipid_Droplet_Formation Extracellular Free Fatty Acids Extracellular Free Fatty Acids Intracellular Free Fatty Acids Intracellular Free Fatty Acids Extracellular Free Fatty Acids->Intracellular Free Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase Intracellular Free Fatty Acids->ACSL Acyl-CoA Pool Acyl-CoA Pool ACSL->Acyl-CoA Pool This compound This compound This compound->ACSL Inhibition Triglyceride & Cholesterol Ester Synthesis Triglyceride & Cholesterol Ester Synthesis Acyl-CoA Pool->Triglyceride & Cholesterol Ester Synthesis Lipid Droplet Formation Lipid Droplet Formation Triglyceride & Cholesterol Ester Synthesis->Lipid Droplet Formation Reduced Substrate

Caption: Inhibition of lipid droplet formation by this compound.

Broader Signaling Implications

While the primary effects of this compound are directly on lipid metabolic pathways, these alterations can have broader consequences on cellular signaling.

  • AMPK and mTOR Signaling: In primary rat hepatocytes, treatment with this compound at concentrations that inhibit lipid droplet formation did not alter the phosphorylation status of AMP-activated protein kinase (AMPK) or the levels of mammalian target of rapamycin (mTOR).[9] This suggests that in this context, the effects of this compound on lipid metabolism are not directly mediated through these central energy-sensing pathways.

  • Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[15][16] While this compound does not directly target the SREBP pathway, by depleting the end-products of fatty acid synthesis (e.g., specific fatty acyl-CoAs or their derivatives), it can indirectly influence the activity of SREBPs as part of a feedback mechanism. Further research is needed to fully elucidate this potential regulatory loop.

Relationship with Key Metabolic Signaling Pathways

Signaling_Pathways cluster_signaling Cellular Signaling This compound This compound ACSL Inhibition ACSL Inhibition This compound->ACSL Inhibition Reduced Acyl-CoA Pool Reduced Acyl-CoA Pool ACSL Inhibition->Reduced Acyl-CoA Pool Altered Lipid Metabolism Altered Lipid Metabolism Reduced Acyl-CoA Pool->Altered Lipid Metabolism AMPK Signaling AMPK Signaling Altered Lipid Metabolism->AMPK Signaling No Direct Effect (in hepatocytes) mTOR Signaling mTOR Signaling Altered Lipid Metabolism->mTOR Signaling No Direct Effect (in hepatocytes) SREBP Pathway SREBP Pathway Altered Lipid Metabolism->SREBP Pathway Potential Feedback

Caption: this compound's relationship with major signaling pathways.

Experimental Protocols

The following are representative methodologies for key experiments involving this compound, synthesized from common practices in the cited literature.

Measurement of Acyl-CoA Synthetase Activity

This protocol provides a general framework for assessing the inhibitory effect of this compound on ACSL activity in cell lysates.

Materials:

  • Cell culture of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • ATP, Coenzyme A (CoA), and MgCl2 solutions

  • Radiolabeled fatty acid (e.g., [14C]oleic acid or a fluorescently tagged fatty acid like BODIPY FL C16)

  • Scintillation fluid and counter (for radiolabeled assays) or heptane extraction and fluorescence reader (for fluorescent assays)

Procedure:

  • Cell Lysis: Harvest and lyse cells to obtain a protein extract containing ACSL enzymes. Determine the protein concentration of the lysate.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl2, and the cell lysate.

  • This compound Treatment: Add various concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled or fluorescently tagged fatty acid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Measurement:

    • Radiolabeled Assay: Stop the reaction (e.g., by adding an acidic solution). Extract the unincorporated fatty acid and measure the radioactivity of the acyl-CoA product using a scintillation counter.

    • Fluorescent Assay: Stop the reaction and separate the acyl-CoA product from the unreacted fatty acid substrate (e.g., via n-heptane extraction). Measure the fluorescence of the product.[10]

  • Data Analysis: Calculate the percentage of ACSL activity inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for ACSL Activity Assay

ACSL_Assay_Workflow A Cell Lysis & Protein Quantification B Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2, Lysate) A->B C Add this compound (or DMSO) & Pre-incubate B->C D Add Labeled Fatty Acid Substrate C->D E Incubate at 37°C D->E F Terminate Reaction & Separate Product from Substrate E->F G Measure Product Signal (Radioactivity or Fluorescence) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for measuring ACSL activity inhibition.

Assessment of Lipid Droplet Formation

This protocol outlines a common method for visualizing and quantifying the effect of this compound on lipid droplet accumulation in cultured cells.

Materials:

  • Adherent cell line of interest (e.g., HuH7, ARPE-19)

  • Cell culture plates

  • Culture medium supplemented with a fatty acid (e.g., oleic acid) to induce lipid droplet formation

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Lipid droplet stain (e.g., Oil Red O solution or BODIPY 493/503)

  • Nuclear counterstain (e.g., DAPI or hematoxylin)

  • Microscope with fluorescence or bright-field imaging capabilities

  • Image analysis software

Procedure:

  • Cell Seeding: Plate cells in a suitable format (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.

  • Treatment: Treat the cells with culture medium containing the lipid-inducing fatty acid in the presence of various concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the cells for a period sufficient to induce lipid droplet formation in the control group (e.g., 24-48 hours).

  • Fixation: Wash the cells with PBS and fix them with the fixative solution.

  • Staining:

    • Oil Red O: Incubate the fixed cells with Oil Red O solution to stain neutral lipids within the droplets red.

    • BODIPY 493/503: Incubate the fixed cells with a working solution of BODIPY 493/503 to stain lipid droplets with green fluorescence.[14]

  • Counterstaining: Wash the cells and apply a nuclear counterstain if desired.

  • Imaging: Acquire images using a microscope.

  • Quantification: Use image analysis software to quantify the number, size, and/or total area of lipid droplets per cell.

Conclusion

This compound remains an indispensable pharmacological tool for elucidating the roles of long-chain acyl-CoA synthetases in lipid metabolism and beyond. Its well-characterized mechanism of action and isoform specificity provide a robust platform for investigating the intricate connections between fatty acid activation, lipid storage, and cellular signaling. This guide offers a comprehensive overview to aid researchers in the design and interpretation of experiments utilizing this potent inhibitor, ultimately contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies for metabolic diseases.

References

Triacsin C: A Technical Guide to its Biochemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetase (ACSL).[1][2] This technical guide provides an in-depth overview of the biochemical properties, structure, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell signaling, and pharmacology. This document summarizes key quantitative data, details experimental protocols for studying its activity, and provides visualizations of its metabolic impact.

Introduction

This compound is a polyunsaturated fatty acid analog characterized by an 11-carbon chain and a terminal N-hydroxytriazene moiety.[1] This unique structure confers its potent inhibitory activity against ACSL, enzymes that catalyze the ATP-dependent formation of acyl-CoA from long-chain fatty acids. By blocking this crucial step, this compound effectively inhibits the downstream metabolic pathways that utilize fatty acyl-CoAs, including the synthesis of triglycerides, cholesterol esters, and phospholipids.[1][][4] Its ability to modulate lipid metabolism has made it a valuable tool for studying the roles of fatty acid activation in various cellular processes and a potential therapeutic agent for diseases associated with dysregulated lipid metabolism.

Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol .[1][][5] Its structure features a conjugated triene system and a terminal N-hydroxytriazene group, which is essential for its inhibitory activity.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₁H₁₇N₃O[1][][5][7]
IUPAC Name N-(((2E,4E,7E)-undeca-2,4,7-trienylidene)amino)nitrous amide[1]
Molecular Weight 207.27 g/mol [][5][7][8]
CAS Number 76896-80-5[1][5][7]
Appearance Pale yellow oil or crystalline solid[][8][9]
Solubility Soluble in DMSO (5-25 mg/ml) and methanol (5 mg/ml).[][10][11]
Storage Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months.[][8][10][11][12]

Biochemical Properties and Mechanism of Action

This compound acts as a potent, non-competitive inhibitor of long-chain acyl-CoA synthetase with respect to ATP and coenzyme A, and a competitive inhibitor with respect to long-chain fatty acids.[6] It effectively blocks the activation of fatty acids, thereby preventing their entry into major lipid metabolic pathways.

Inhibition of Acyl-CoA Synthetase

This compound exhibits inhibitory activity against several isoforms of ACSL. The N-hydroxytriazene moiety is critical for this inhibition.[6]

Table 2: Inhibitory Activity of this compound against Acyl-CoA Synthetases

Enzyme/Cell LineInhibition ParameterValueReference(s)
Acyl-CoA Synthetase (Pseudomonas aeruginosa)IC₅₀3.6 µM[6]
Acyl-CoA Synthetase (Rat Liver)IC₅₀8.7 µM[6]
Faa2p (Saccharomyces cerevisiae)Kᵢ15 nM[7]
Faa4p (Saccharomyces cerevisiae)Kᵢ2 µM[7]
CpACS1 (Cryptosporidium parvum)IC₅₀3.70 µM[12]
CpACS2 (Cryptosporidium parvum)IC₅₀2.32 µM[12]
CpACS1 (Cryptosporidium parvum)Kᵢ595 nM[12]
CpACS2 (Cryptosporidium parvum)Kᵢ106 nM[12]
Raji cell membrane fractionIC₅₀6.3 µM[2][9]
Primary rat hepatocytes (Lipid Droplet Formation)IC₅₀4.1 µM[13][14]
Multiple Myeloma cellsIC₅₀3.66 µM[15]
Impact on Cellular Lipid Metabolism

By inhibiting ACSL, this compound profoundly affects cellular lipid homeostasis. It blocks the de novo synthesis of major lipid classes and alters the flux of fatty acids within the cell.

Lipid_Metabolism_Inhibition FA Long-Chain Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA Fatty Acyl-CoA ACSL->AcylCoA ATP, CoA TG Triglycerides AcylCoA->TG CE Cholesterol Esters AcylCoA->CE PL Phospholipids (de novo synthesis) AcylCoA->PL BetaOx β-oxidation AcylCoA->BetaOx Reacyl Phospholipid Reacylation AcylCoA->Reacyl TriacsinC This compound TriacsinC->ACSL

Figure 1. Mechanism of this compound Inhibition on Lipid Metabolism.

This compound's inhibition of ACSL prevents the formation of fatty acyl-CoA, a central hub in lipid metabolism. This blockage halts the synthesis of triglycerides and cholesterol esters, and the de novo synthesis of phospholipids.[1][][4] Interestingly, the reacylation of lysophospholipids appears to be less affected, suggesting the existence of functionally distinct pools of acyl-CoA within the cell.[4][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Acyl-CoA Synthetase Inhibition Assay

This protocol describes a common method to determine the inhibitory effect of this compound on ACSL activity by measuring the incorporation of a radiolabeled fatty acid into acyl-CoA.

Materials:

  • [¹⁴C]-Palmitate or other radiolabeled long-chain fatty acid

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Silica gel for thin-layer chromatography (TLC)

  • Scintillation cocktail and counter

  • Enzyme source (e.g., cell lysate, microsomal fraction)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Triton X-100.

  • Add Enzyme and Inhibitor: Add the enzyme source to the reaction mixture. For inhibitor-treated samples, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]-palmitate (complexed to BSA) and CoA.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Extract Lipids: Add heptane and water, vortex thoroughly, and centrifuge to separate the phases. The upper heptane phase contains the unreacted [¹⁴C]-palmitate, while the lower aqueous phase contains the [¹⁴C]-palmitoyl-CoA.

  • Quantify Radioactivity: Take an aliquot of the aqueous phase, add to scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of acyl-CoA formation and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACSL_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, MgCl2, DTT, Triton X-100) AddEnzyme Add Enzyme Source & this compound/Vehicle Start->AddEnzyme Preincubate Pre-incubate at 37°C AddEnzyme->Preincubate Initiate Initiate Reaction (Add [14C]-Palmitate & CoA) Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Dole's Reagent) Incubate->Terminate Extract Phase Separation (Heptane/Aqueous) Terminate->Extract Quantify Quantify Radioactivity in Aqueous Phase Extract->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2. Workflow for Acyl-CoA Synthetase Inhibition Assay.

Cellular Fatty Acid Incorporation Assay

This protocol measures the effect of this compound on the incorporation of radiolabeled fatty acids into cellular lipids in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium and supplements

  • [¹⁴C]-Oleate or other radiolabeled fatty acid

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane/isopropanol 3:2 v/v or chloroform/methanol 2:1 v/v)

  • TLC plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle in serum-free medium for a specified time (e.g., 1-2 hours).

  • Labeling: Add [¹⁴C]-oleate (complexed to BSA) to the medium and incubate for a defined period (e.g., 2-24 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with cold PBS to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Lipid Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) from the total lipid extract using TLC.

  • Quantification: Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Data Analysis: Normalize the radioactivity of each lipid class to the total protein or DNA content. Compare the incorporation of radiolabel in this compound-treated cells to the vehicle control to determine the extent of inhibition.

Assessment of Cell Viability

It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects are not due to cell death. The Trypan Blue exclusion assay is a common method for this purpose.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate Viability: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Cellular Effects

This compound's inhibition of ACSL has wide-ranging effects on cellular signaling and function, primarily stemming from the depletion of the fatty acyl-CoA pool.

Lipid Droplet Formation

This compound is a potent inhibitor of lipid droplet formation by preventing the synthesis of triglycerides and cholesterol esters, the primary components of lipid droplets.[13][14] This makes it a valuable tool for studying the dynamics and function of these organelles.

Apoptosis

The effect of this compound on apoptosis is context-dependent. In some cancer cell lines, it can induce apoptosis.[9] Conversely, it has been shown to block fatty acid-induced apoptosis (lipoapoptosis) in pancreatic β-cells.[1]

Mitochondrial Function

This compound can impact mitochondrial bioenergetics. At concentrations lower than its IC₅₀ for lipid droplet formation, it has been reported to increase mitochondrial amount and improve mitochondrial metabolism in primary rat hepatocytes.[13][14] However, at higher concentrations (e.g., 10 µM), it can induce mitochondrial permeability transition pore opening and cell death.[13][14]

eNOS Palmitoylation and Vasodilation

This compound can act as a vasodilator by modulating the palmitoylation of endothelial nitric oxide synthase (eNOS). By limiting the availability of palmitoyl-CoA, this compound can decrease eNOS palmitoylation, which in turn can increase its activity and NO production.[17]

Cellular_Effects TriacsinC This compound ACSL ACSL Inhibition TriacsinC->ACSL AcylCoA ↓ Fatty Acyl-CoA ACSL->AcylCoA LipidDroplets ↓ Lipid Droplet Formation AcylCoA->LipidDroplets Apoptosis Modulation of Apoptosis AcylCoA->Apoptosis Mitochondria Altered Mitochondrial Function AcylCoA->Mitochondria eNOS ↓ eNOS Palmitoylation ↑ Vasodilation AcylCoA->eNOS

Figure 3. Major Cellular Effects of this compound.

Conclusion

This compound is a powerful biochemical tool for investigating the multifaceted roles of long-chain fatty acid metabolism in cellular physiology and pathophysiology. Its specific inhibition of ACSL provides a means to dissect the intricate network of lipid-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies, from basic biochemical assays to complex cell-based experiments. Further research into the isoform-specific inhibitory effects of this compound and the development of more potent and specific analogs will continue to advance our understanding of lipid metabolism and may lead to novel therapeutic strategies for a range of human diseases.

References

Triacsin C: A Technical Guide to its Role in Blocking Fatty Acid Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular lipid metabolism, and detailed experimental protocols for its use as a research tool. By inhibiting the initial step of fatty acid metabolism—the activation of long-chain fatty acids to their acyl-CoA derivatives—this compound serves as an invaluable instrument for investigating the roles of fatty acid metabolism in a multitude of physiological and pathological processes.[2][3][4]

Mechanism of Action: Competitive Inhibition of Acyl-CoA Synthetase

This compound functions as a competitive inhibitor of ACSLs with respect to the long-chain fatty acid substrate.[5][6] Its molecular structure, featuring a polyunsaturated 11-carbon chain and a terminal N-hydroxytriazene moiety, mimics that of a fatty acid, allowing it to bind to the fatty acid binding site of the enzyme.[1][7] This binding prevents the natural fatty acid substrate from accessing the active site, thereby blocking the formation of acyl-CoA. The N-hydroxytriazene group is crucial for its inhibitory activity.[5]

The inhibition of ACSL activity by this compound has profound effects on cellular lipid metabolism. It effectively blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters.[1][8] This leads to a reduction in the formation and accumulation of lipid droplets within cells.[1][7][9]

Signaling Pathway Diagram

TriacsinC_Mechanism cluster_Cell Cell Membrane Fatty Acid (extracellular) Fatty Acid (extracellular) Fatty Acid (intracellular) Fatty Acid (intracellular) Fatty Acid (extracellular)->Fatty Acid (intracellular) Transport ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Fatty Acid (intracellular)->ACSL Substrate Acyl-CoA Acyl-CoA ACSL->Acyl-CoA Activation (ATP, CoA) Lipid Metabolism Downstream Lipid Metabolism (e.g., Triglyceride Synthesis, β-oxidation) Acyl-CoA->Lipid Metabolism This compound This compound This compound->ACSL Competitive Inhibition

Caption: Mechanism of this compound action on fatty acid activation.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the specific ACSL isoform and the biological system being studied. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound
Enzyme/Cell LineOrganism/TissueIC50 ValueReference
Acyl-CoA SynthetasePseudomonas aeruginosa3.6 µM[5]
Acyl-CoA SynthetaseRat Liver8.7 µM[5]
Long-Chain Acyl-CoA SynthetaseRaji cells6.3 µM[10]
Total Cellular ACSL ActivityMM.1S cells3.66 µM[11]
Lipid Droplet FormationPrimary Rat Hepatocytes4.1 µM[12][13]
CpACS1Cryptosporidium parvum3.70 µM[14]
CpACS2Cryptosporidium parvum2.32 µM[14]
Table 2: Inhibition Constants (Ki) of this compound
EnzymeSubstrateKi ValueReference
Acyl-CoA SynthetaseOleic Acid8.97 µM (for Triacsin A)[5]
Faa2p-15 nM
Faa4p-2 µM
CpACS1-595 nM[14]
CpACS2-106 nM[14]
Table 3: Effects of this compound on Lipid Synthesis
Cell TypeThis compound ConcentrationEffectReference
Human Fibroblasts10 µM91% inhibition of oleate incorporation into triacylglycerol[6]
Human Fibroblasts10 µM91% inhibition of oleate incorporation into cholesterol ester[6]
Human Fibroblasts5 µM99% inhibition of de novo triacylglycerol synthesis from glycerol[6]
Human Fibroblasts5 µM83% inhibition of de novo phospholipid synthesis from glycerol[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Assay for Acyl-CoA Synthetase Activity Inhibition

This protocol is adapted from methods used to determine the IC50 of this compound.

Objective: To measure the inhibition of ACSL activity by this compound.

Materials:

  • Cell line of interest (e.g., MM.1S multiple myeloma cells)

  • Fluorescent fatty acid substrate (e.g., BODIPY FL C16)

  • This compound

  • Cell lysis buffer

  • n-Heptane

  • Phosphate-buffered saline (PBS)

  • Fluorometer or plate reader

Procedure:

  • Cell Culture: Culture the chosen cell line to the desired confluency under standard conditions.

  • Substrate Incubation: Incubate the cells with the fluorescent fatty acid substrate (e.g., 1 µM BODIPY FL C16) for 2 hours to allow for cellular uptake.

  • Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Extraction: Perform an n-heptane extraction to separate the unconverted fluorescent fatty acid substrate (which partitions into the organic phase) from the fluorescently labeled acyl-CoA product (which remains in the aqueous phase).

  • Quantification: Measure the fluorescence of the aqueous phase using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol is based on studies investigating the effect of this compound on lipid synthesis.

Objective: To determine the effect of this compound on the incorporation of radiolabeled fatty acids into different lipid species.

Materials:

  • Human fibroblasts or other relevant cell line

  • Radiolabeled fatty acid (e.g., [14C]oleate)

  • This compound

  • Cell culture medium

  • Lipid extraction solvent system (e.g., hexane:isopropanol, 3:2, v/v)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluency. Incubate the cells with the radiolabeled fatty acid (e.g., 1 µCi/mL [14C]oleate) in the presence of various concentrations of this compound (e.g., 0-10 µM) for a defined period (e.g., 9 hours).

  • Lipid Extraction: Wash the cells with PBS and extract the total cellular lipids using a suitable solvent system.

  • Lipid Separation: Separate the different lipid classes (e.g., triglycerides, cholesterol esters, phospholipids) from the total lipid extract using thin-layer chromatography (TLC).

  • Quantification: Scrape the spots corresponding to the different lipid classes from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of radiolabeled fatty acid incorporated into each lipid class relative to the total radioactivity and compare the results between the different treatment groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Analysis Analysis A 1. Culture Cells B 2. Add Radiolabeled Fatty Acid A->B C 3. Treat with this compound (or vehicle) B->C D 4. Lipid Extraction C->D E 5. TLC Separation of Lipid Classes D->E F 6. Quantification of Radioactivity E->F G 7. Data Analysis F->G

Caption: General workflow for studying this compound's effect on lipid metabolism.

Impact on Downstream Lipid Metabolism

By blocking the formation of acyl-CoA, this compound prevents fatty acids from entering various metabolic pathways. This has significant consequences for cellular function.

  • Inhibition of Energy Storage: The lack of acyl-CoA precursors for triacylglycerol and cholesterol ester synthesis prevents the storage of excess fatty acids in lipid droplets.[1][15]

  • Modulation of Signaling Pathways: Acyl-CoAs are not only metabolic intermediates but also signaling molecules and substrates for protein acylation, which affects protein localization and function. By reducing the acyl-CoA pool, this compound can indirectly influence these signaling events.[16]

  • Induction of Apoptosis: In some cancer cell lines, the inhibition of ACSLs by this compound can lead to an accumulation of free fatty acids, inducing lipoapoptosis.[1][17][18]

  • Effects on Cell Proliferation: The availability of fatty acids for membrane synthesis and energy is crucial for cell proliferation. This compound has been shown to inhibit the proliferation of certain cell types.

Downstream Effects Diagram

Downstream_Effects cluster_Pathways Metabolic Fates of Acyl-CoA Fatty Acid Fatty Acid ACSL Acyl-CoA Synthetase Fatty Acid->ACSL Acyl-CoA Acyl-CoA ACSL->Acyl-CoA This compound This compound This compound->ACSL Triglyceride Synthesis Triglyceride & Cholesterol Ester Synthesis Acyl-CoA->Triglyceride Synthesis Beta-Oxidation β-Oxidation Acyl-CoA->Beta-Oxidation Phospholipid Synthesis Phospholipid Synthesis Acyl-CoA->Phospholipid Synthesis Protein Acylation Protein Acylation Acyl-CoA->Protein Acylation

References

Triacsin C: A Technical Guide to its Effects on De Novo Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetase (ACSL).[1][2] This enzyme plays a critical role in cellular lipid metabolism by activating long-chain fatty acids to their corresponding acyl-CoAs. By inhibiting ACSL, this compound effectively blocks the initial step required for the de novo synthesis of triglycerides, as well as other complex lipids like diglycerides and cholesterol esters.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on triglyceride synthesis, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Acyl-CoA Synthetase

The de novo synthesis of triglycerides is a multi-step process that begins with the activation of fatty acids. Long-chain fatty acids are first converted to their metabolically active form, acyl-CoA, in a reaction catalyzed by acyl-CoA synthetase (ACSL). This activation is essential for their subsequent esterification to glycerol-3-phosphate to form lysophosphatidic acid, phosphatidic acid, diacylglycerol, and finally, triacylglycerol.

This compound acts as a competitive inhibitor of ACSL, effectively preventing the formation of long-chain acyl-CoAs.[3] This blockade has a profound impact on cellular lipid homeostasis, leading to a significant reduction in the synthesis and accumulation of triglycerides in lipid droplets.[2][4]

Below is a diagram illustrating the central role of ACSL in the de novo triglyceride synthesis pathway and the inhibitory action of this compound.

Triacsin_C_Mechanism Fatty_Acid Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL Acyl_CoA Acyl-CoA ACSL->Acyl_CoA ATP -> AMP + PPi LPA Lysophosphatidic Acid Acyl_CoA->LPA GPAT G3P Glycerol-3-Phosphate G3P->LPA PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP TG Triglyceride (TG) DAG->TG DGAT Triacsin_C This compound Triacsin_C->ACSL Inhibition

Caption: Mechanism of this compound inhibition on triglyceride synthesis.

Quantitative Effects of this compound on Triglyceride Synthesis

The inhibitory effect of this compound on triglyceride synthesis has been quantified in various cell types and experimental systems. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Acyl-CoA Synthetase (ACSL) Activity by this compound

Cell Type/Enzyme SourceIC50 ValueReference
Raji cell membrane fraction6.3 µM[5][6]
Cryptosporidium parvum CpACS13.70 µM[2]
Cryptosporidium parvum CpACS22.32 µM[2]
Primary rat hepatocytes (for lipid droplet formation)4.1 µM[4][7]

Table 2: Inhibition of de novo Triglyceride Synthesis by this compound

Cell TypeThis compound Concentration% Inhibition of Labeled Precursor Incorporation into TriglyceridesLabeled PrecursorReference
Human fibroblasts0.25 µM80%[14C]oleate[8]
Human fibroblasts10 µM91%[14C]oleate[8]
Human fibroblasts5 µM99%[3H]glycerol[3][8]

Experimental Protocols for Studying this compound Effects

The following protocols provide a framework for investigating the impact of this compound on de novo triglyceride synthesis in a cell culture setting.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human fibroblasts, hepatocytes) in appropriate culture dishes and grow to near confluence.

  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent, such as DMSO, to create a concentrated stock solution.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

Measurement of de novo Triglyceride Synthesis using Radiolabeled Precursors

This protocol utilizes radiolabeled precursors to trace their incorporation into newly synthesized triglycerides.

  • Labeling: To the this compound- or vehicle-treated cells, add a radiolabeled precursor such as [1-14C]oleic acid or [2-3H]glycerol. The final concentration of the labeled and any unlabeled precursor should be optimized for the specific cell type.

  • Incubation: Incubate the cells for a defined period (e.g., 1 to 24 hours) to allow for the incorporation of the radiolabel into lipids.

  • Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel. Extract total lipids from the cells using a suitable solvent system, such as a mixture of hexane and isopropanol.

  • Lipid Separation: Separate the different lipid classes (triglycerides, phospholipids, cholesterol esters, etc.) from the total lipid extract using thin-layer chromatography (TLC).

  • Quantification: Scrape the silica gel corresponding to the triglyceride band from the TLC plate and quantify the amount of radioactivity using liquid scintillation counting.

  • Data Analysis: Normalize the radioactivity counts to the total protein or DNA content of the cell lysate to account for variations in cell number. Calculate the percentage inhibition of triglyceride synthesis in this compound-treated cells relative to vehicle-treated controls.

The following diagram outlines the experimental workflow for this assay.

Experimental_Workflow Start Start: Plate Cells Treat Treat with this compound or Vehicle Start->Treat Label Add Radiolabeled Precursor (e.g., [14C]oleate) Treat->Label Incubate Incubate Label->Incubate Extract Extract Total Lipids Incubate->Extract Separate Separate Lipids by TLC Extract->Separate Quantify Quantify Radioactivity in Triglyceride Band Separate->Quantify Analyze Analyze Data and Calculate % Inhibition Quantify->Analyze End End Analyze->End

Caption: Workflow for measuring triglyceride synthesis.

Functional Partitioning of Acyl-CoA Pools

Interestingly, studies have shown that while this compound potently inhibits the de novo synthesis of triglycerides and cholesterol esters, the incorporation of fatty acids into phospholipids is relatively unaffected.[3][8] This has led to the hypothesis of functionally separate pools of acyl-CoA within the cell. One pool, sensitive to this compound, is primarily directed towards the synthesis of neutral lipids. Another, less sensitive or independent pool, is channeled towards the acylation of lysophospholipids to maintain membrane phospholipid composition.[3]

This suggests two possibilities:

  • The existence of different ACSL isoforms with varying sensitivities to this compound.

  • A mechanism that channels the limited supply of acyl-CoA towards essential phospholipid synthesis when the primary pathway for triglyceride synthesis is blocked.[3]

The logical relationship of these proposed acyl-CoA pools is depicted in the diagram below.

Acyl_CoA_Pools Fatty_Acid Fatty Acid ACSL_Sensitive This compound-Sensitive ACSL Pool Fatty_Acid->ACSL_Sensitive ACSL_Resistant This compound-Resistant ACSL Pool Fatty_Acid->ACSL_Resistant Acyl_CoA_TG Acyl-CoA Pool for Neutral Lipids ACSL_Sensitive->Acyl_CoA_TG Acyl_CoA_PL Acyl-CoA Pool for Phospholipids ACSL_Resistant->Acyl_CoA_PL TG_Synthesis Triglyceride & Cholesterol Ester Synthesis Acyl_CoA_TG->TG_Synthesis PL_Synthesis Phospholipid Synthesis Acyl_CoA_PL->PL_Synthesis Triacsin_C This compound Triacsin_C->ACSL_Sensitive Inhibition

Caption: Functionally separate pools of Acyl-CoA.

Conclusion

This compound serves as an invaluable tool for researchers studying lipid metabolism. Its specific inhibition of ACSL provides a direct method to investigate the consequences of blocking the de novo synthesis of triglycerides and other neutral lipids. The quantitative data and experimental protocols presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the intricate regulation of cellular lipid homeostasis and for the potential development of therapeutic agents targeting lipid metabolic disorders.

References

The Function of Triacsin C in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacsin C, a microbial secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1] By preventing the activation of long-chain fatty acids, this compound serves as a powerful tool to investigate the roles of fatty acid metabolism in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on lipid metabolism and cellular signaling, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase

This compound's primary molecular target is the family of long-chain acyl-CoA synthetases (ACSLs), enzymes that catalyze the ATP-dependent formation of acyl-CoA from free fatty acids. This activation step is the gateway for fatty acids to enter most metabolic pathways. This compound acts as a competitive inhibitor with respect to the fatty acid substrate.[2][3]

Specificity for ACSL Isoforms: Mammalian cells express several ACSL isoforms with distinct tissue distributions and substrate specificities. This compound exhibits differential inhibitory activity against these isoforms:

  • Inhibited: ACSL1, ACSL3, and ACSL4[4]

  • Not Inhibited: ACSL5 and ACSL6[4]

This specificity is crucial for interpreting experimental results, as the metabolic fate of fatty acids is dependent on the complement of ACSL isoforms expressed in a given cell type.

Impact on Lipid Metabolism

By inhibiting ACSL, this compound profoundly disrupts cellular lipid homeostasis. Its most prominent effects include the blockage of the de novo synthesis of neutral lipids.

Inhibition of Neutral Lipid Synthesis

This compound potently inhibits the synthesis of triglycerides and cholesterol esters.[1][5] This leads to a significant reduction in the formation and size of intracellular lipid droplets.[1][6] In human fibroblasts, 5 µM this compound inhibited the de novo synthesis of triacylglycerol from glycerol by 99%.[2] Similarly, in mouse peritoneal macrophages, this compound treatment led to a reduction in cholesteryl ester and triacylglycerol synthesis.[5]

Differential Effects on Phospholipid Synthesis

The effect of this compound on phospholipid synthesis is more complex and points to the compartmentalization of acyl-CoA pools within the cell. While the de novo synthesis of phospholipids from glycerol is significantly inhibited (by 83% in human fibroblasts with 5 µM this compound), the incorporation of exogenous fatty acids into phospholipids via the reacylation of lysophospholipids remains relatively unaffected.[2][7] This suggests that the acyl-CoA pool destined for neutral lipid synthesis is distinct from the pool utilized for phospholipid remodeling.[2][8]

Role in Cellular Signaling and Fate

The disruption of lipid metabolism by this compound has significant consequences for various cellular signaling pathways and can ultimately influence cell fate.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those from lung, colon, brain, and multiple myeloma.[9][10] The pro-apoptotic effects are often linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[10] In multiple myeloma cells, treatment with this compound led to the enrichment of apoptosis-related genes and pathways.[10]

Regulation of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in the execution of ferroptosis, as it incorporates polyunsaturated fatty acids into phospholipids, which are then susceptible to peroxidation.[11][12] By inhibiting ACSL4, this compound can modulate cellular sensitivity to ferroptosis.[12][13] However, the role of ACSL4 and the effect of this compound can be context-dependent, with a more pronounced effect observed when ferroptosis is induced by direct inhibition of glutathione peroxidase 4 (GPX4).[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Parameter Value Cell/System Reference
IC50 (ACSL activity) 6.3 µMRaji cell membrane fraction[9]
3.6 µMPseudomonas aeruginosa[3]
8.7 µMRat liver[3]
3.66 µMMM.1S multiple myeloma cells[10]
4.1 µMPrimary rat hepatocytes (for lipid droplet formation)[14][15]
Ki (ACSL inhibition) 15 nMFaa2p (Yeast ACS)[16]
2 µMFaa4p (Yeast ACS)[16]
595 nMCpACS1 (Cryptosporidium parvum)[17]
106 nMCpACS2 (Cryptosporidium parvum)[17]
IC50 (Anti-proliferative) 3.36 µMHuman myeloma cells[10]
Process Inhibition (%) Concentration Cell Type Reference
Triacylglycerol Synthesis (from oleate) 80%0.25 µMHuman fibroblasts[2]
91%10 µMHuman fibroblasts[2]
Cholesterol Ester Synthesis (from oleate) 75%0.25 µMHuman fibroblasts[2]
91%10 µMHuman fibroblasts[2]
Diacylglycerol Synthesis (from glycerol) >95%5 µMHuman fibroblasts[2]
Triacylglycerol Synthesis (from glycerol) >95%5 µMHuman fibroblasts[2]
Phospholipid Synthesis (from glycerol) ~70%5 µMHuman fibroblasts[2]
Total Glycerolipid Synthesis (from oleate) 40%0.25 µMHuman fibroblasts[2]
57%10 µMHuman fibroblasts[2]
Triglyceride Accumulation 73%5 µMMouse peritoneal macrophages[4]

Experimental Protocols

Assay for Acyl-CoA Synthetase Inhibition in Cell Lysates

Objective: To determine the IC50 of this compound for ACSL activity in a specific cell type.

Methodology:

  • Cell Culture and Lysis: Culture cells of interest to near confluence. Harvest and lyse the cells in a suitable buffer to obtain a cell lysate containing the ACSL enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing a fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY FL C16), ATP, and coenzyme A in a reaction buffer.

  • Inhibition Assay: Add varying concentrations of this compound (or vehicle control) to the cell lysate and pre-incubate for a specified time.

  • Initiate Reaction: Start the enzymatic reaction by adding the reaction mixture to the pre-incubated cell lysate.

  • Product Separation: After a defined incubation period, stop the reaction and extract the lipids using a solvent system (e.g., n-heptane) to separate the fluorescently labeled acyl-CoA product from the unreacted fatty acid substrate.

  • Quantification: Measure the fluorescence of the product phase to determine the amount of acyl-CoA formed.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[10]

Analysis of De Novo Lipid Synthesis using Radiolabeled Precursors

Objective: To assess the effect of this compound on the de novo synthesis of various lipid species.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified pre-incubation period.

  • Radiolabeling: Add a radiolabeled precursor to the culture medium.

    • To measure glycerolipid synthesis: Use [³H]glycerol.[2]

    • To measure fatty acid incorporation: Use [¹⁴C]oleate or [³H]palmitate.[2]

  • Incubation: Incubate the cells with the radiolabel and this compound for a defined time course (e.g., 1, 3, 6, 24 hours).[2]

  • Lipid Extraction: Terminate the experiment by washing the cells and extracting the total lipids using a standard method such as the Bligh-Dyer extraction.

  • Lipid Separation: Separate the different lipid classes (e.g., triglycerides, diglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) with an appropriate solvent system.

  • Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Compare the radioactivity incorporated into each lipid class in this compound-treated cells versus control cells to determine the percentage of inhibition.[2]

Visualizing Cellular Pathways and Workflows

Signaling Pathways

Triacsin_C_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_synthesis Lipid Synthesis cluster_reacylation Phospholipid Remodeling cluster_other Other Fates Fatty Acids Fatty Acids Fatty Acids_in Fatty Acids Fatty Acids->Fatty Acids_in ACSL ACSL1, 3, 4 Fatty Acids_in->ACSL Acyl-CoA Acyl-CoA ACSL->Acyl-CoA TG Triglycerides Acyl-CoA->TG CE Cholesterol Esters Acyl-CoA->CE PL_denovo De Novo Phospholipids Acyl-CoA->PL_denovo LysoPL Lysophospholipids Acyl-CoA->LysoPL BetaOx β-Oxidation Acyl-CoA->BetaOx TriacsinC This compound TriacsinC->ACSL PL_reacyl Phospholipids LysoPL->PL_reacyl

Caption: Mechanism of this compound action on lipid metabolism.

Ferroptosis_Regulation PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA TriacsinC This compound TriacsinC->ACSL4 PL_PUFA PUFA-containing Phospholipids PUFA_CoA->PL_PUFA Lipid_Peroxidation Lipid Peroxidation PL_PUFA->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation

Caption: Role of this compound in the regulation of ferroptosis.

Experimental Workflows

Lipid_Synthesis_Workflow Start Culture Cells Treatment Treat with this compound or Vehicle Start->Treatment Labeling Add Radiolabeled Precursor ([3H]glycerol or [14C]oleate) Treatment->Labeling Incubation Incubate Labeling->Incubation Extraction Lipid Extraction Incubation->Extraction Separation TLC Separation Extraction->Separation Quantification Scintillation Counting Separation->Quantification Analysis Data Analysis Quantification->Analysis

Caption: Workflow for analyzing de novo lipid synthesis.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the intricate roles of long-chain fatty acid metabolism in health and disease. Its specific inhibition of ACSL enzymes allows for the targeted disruption of pathways involved in neutral lipid synthesis, energy storage, and the generation of signaling molecules. The differential effects of this compound on de novo versus remodeling pathways of phospholipid synthesis have provided key evidence for the functional compartmentalization of acyl-CoA metabolism. For researchers in lipid biology, cancer metabolism, and drug development, a thorough understanding of this compound's function is essential for designing and interpreting experiments aimed at unraveling the complexities of cellular lipid dynamics.

References

The Inhibitory Spectrum of Triacsin C on ACSL Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of Triacsin C on the various isoforms of Acyl-CoA Synthetase Long-chain (ACSL). We delve into the isoform-specific inhibitory concentrations, detailed experimental protocols for assessing ACSL activity and cellular viability in the context of this compound treatment, and the downstream consequences of inhibiting each ACSL isoform. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell biology, and pharmacology.

Introduction to Acyl-CoA Synthetase Long-chain (ACSL) Isoforms and this compound

The Acyl-CoA Synthetase Long-chain (ACSL) family of enzymes plays a pivotal role in lipid metabolism by catalyzing the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. This activation is the first committed step for their subsequent involvement in a myriad of cellular processes, including β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling. In mammals, five main ACSL isoforms have been identified: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, suggesting they have specialized roles in cellular fatty acid metabolism.

This compound is a potent inhibitor of ACSL enzymes, originally isolated from Streptomyces aureofaciens. By competing with fatty acids for the catalytic domain of the enzymes, this compound effectively blocks the activation of long-chain fatty acids. This inhibition disrupts various lipid metabolic pathways, making this compound an invaluable tool for studying the roles of ACSL isoforms in health and disease. Understanding the inhibitory spectrum of this compound across the different ACSL isoforms is crucial for interpreting experimental results and for the potential development of isoform-specific inhibitors.

Quantitative Analysis of this compound Inhibition on ACSL Isoforms

The inhibitory potency of this compound varies among the different ACSL isoforms and can also be species-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this inhibition. Below is a summary of reported IC50 values for this compound against various ACSL isoforms.

IsoformSpeciesExperimental SystemIC50 (µM)Reference(s)
ACSL1 RatRecombinant enzyme4 - 6[1]
ACSL3 Rat-Inhibited[2]
ACSL4 RatRecombinant enzyme4 - 6[1]
ACSL5 RatRecombinant enzymeInsensitive[1]
ACSL5 HumanRecombinant enzyme~10[3]
ACSL6 RatRecombinant enzymeInsensitive[2]
Total ACSL HumanMyeloma cell lines (MM.1S)3.66[1]
Total ACSL RatLiver homogenates8.7[1]
Total ACSL Raji cellsCell membrane fraction6.3

Experimental Protocols

Measurement of ACSL Activity

A common method to determine ACSL activity is a radiometric assay that measures the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 150 mM Tris-HCl (pH 7.4), 40 mM ATP, 1.2 mM CoA, 2 mM EDTA, 2 mM DTT, 0.1 M MgCl2, 0.2% Triton X-100

  • Radiolabeled fatty acid (e.g., [9,10-³H]palmitic acid)

  • This compound (for inhibition studies)

  • Dole's Reagent (Isopropanol:Heptane:1N H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Add the cell lysate to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding Dole's Reagent.

  • Vortex the tubes and add heptane and water to separate the phases.

  • Centrifuge to pellet the protein and separate the aqueous and organic phases.

  • The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Transfer an aliquot of the lower aqueous phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the ACSL activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.

Cell Viability Assays

To assess the impact of ACSL inhibition on cell survival, MTT and LDH assays are commonly employed.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (lysed cells).

Isoform-Specific Inhibition and Downstream Consequences

The inhibition of specific ACSL isoforms by this compound leads to distinct metabolic and signaling consequences due to their specialized functions.

ACSL1
  • Function: ACSL1 is a major isoform in adipose tissue, liver, and heart. It is involved in both β-oxidation and the synthesis of triglycerides (TGs).[4] The subcellular localization of ACSL1 appears to direct fatty acids towards either energy production (mitochondria) or storage (endoplasmic reticulum).

  • Consequences of Inhibition: Inhibition of ACSL1 by this compound can lead to a reduction in both fatty acid oxidation and TG synthesis. This can result in an accumulation of intracellular free fatty acids, potentially leading to lipotoxicity and apoptosis. In some contexts, inhibiting ACSL1 can impair insulin signaling.

ACSL1_Inhibition FA Free Fatty Acids ACSL1 ACSL1 FA->ACSL1 Lipotox Lipotoxicity Apoptosis FA->Lipotox AcylCoA Acyl-CoA ACSL1->AcylCoA TriacsinC This compound TriacsinC->ACSL1 BetaOx β-Oxidation (Energy) AcylCoA->BetaOx TGSynth Triglyceride Synthesis (Storage) AcylCoA->TGSynth

Inhibition of ACSL1 by this compound.
ACSL3

  • Function: ACSL3 is highly expressed in the brain and is associated with the endoplasmic reticulum and lipid droplets. It plays a crucial role in the biogenesis of lipid droplets.

  • Consequences of Inhibition: Inhibition of ACSL3 by this compound can significantly reduce the formation and accumulation of lipid droplets.[5] This can impact cellular lipid storage and may also affect processes that are dependent on lipid droplet dynamics, such as the assembly of certain viruses.

ACSL3_Inhibition FA Free Fatty Acids ACSL3 ACSL3 FA->ACSL3 AcylCoA Acyl-CoA ACSL3->AcylCoA TriacsinC This compound TriacsinC->ACSL3 ER Endoplasmic Reticulum AcylCoA->ER LD Lipid Droplet Biogenesis ER->LD ReducedStorage Reduced Lipid Storage LD->ReducedStorage

Inhibition of ACSL3 by this compound.
ACSL4

  • Function: ACSL4 displays a preference for arachidonic acid and other polyunsaturated fatty acids. It is involved in the synthesis of eicosanoids (prostaglandins, leukotrienes) and is a key regulator of ferroptosis, a form of iron-dependent cell death.

  • Consequences of Inhibition: Inhibition of ACSL4 by this compound can decrease the availability of arachidonoyl-CoA, thereby reducing the production of inflammatory lipid mediators.[4] Furthermore, by limiting the incorporation of polyunsaturated fatty acids into membrane phospholipids, this compound-mediated inhibition of ACSL4 can protect cells from ferroptosis.

ACSL4_Inhibition AA Arachidonic Acid (PUFA) ACSL4 ACSL4 AA->ACSL4 AACoA Arachidonoyl-CoA ACSL4->AACoA TriacsinC This compound TriacsinC->ACSL4 Eicosanoids Eicosanoids (Inflammation) AACoA->Eicosanoids Ferroptosis Ferroptosis AACoA->Ferroptosis ReducedInflam Reduced Inflammation Eicosanoids->ReducedInflam FerroptosisResist Ferroptosis Resistance Ferroptosis->FerroptosisResist ACSL5_Inhibition FA Dietary Fatty Acids hACSL5 Human ACSL5 FA->hACSL5 rACSL5 Rat ACSL5 FA->rACSL5 AcylCoA Acyl-CoA hACSL5->AcylCoA rACSL5->AcylCoA TriacsinC This compound TriacsinC->hACSL5 TriacsinC->rACSL5 No Inhibition TGSynth Triglyceride Synthesis AcylCoA->TGSynth FatAbsorp Intestinal Fat Absorption TGSynth->FatAbsorp ReducedTG Reduced TG Synthesis TGSynth->ReducedTG IC50_Workflow start Start prepare_lysate Prepare cell/tissue lysate expressing the ACSL isoform start->prepare_lysate setup_assay Set up radiometric ACSL assay with a range of this compound concentrations prepare_lysate->setup_assay incubate Incubate at 37°C setup_assay->incubate measure_activity Measure ACSL activity (scintillation counting) incubate->measure_activity plot_data Plot % inhibition vs. [this compound] measure_activity->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50 end End calculate_ic50->end Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined time period (e.g., 48h) treat_cells->incubate perform_assay Perform cell viability assay (e.g., MTT or LDH) incubate->perform_assay measure_signal Measure absorbance/ fluorescence perform_assay->measure_signal analyze_data Analyze data and determine EC50 measure_signal->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes and Protocols for Triacsin C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent small molecule inhibitor of long-chain acyl-CoA synthetases (ACSLs), enzymes crucial for the conversion of free long-chain fatty acids into their metabolically active acyl-CoA thioesters.[1][2] Isolated from Streptomyces aureofaciens, this polyunsaturated fatty acid analog effectively blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby significantly interfering with lipid metabolism.[1] Due to its targeted mechanism, this compound serves as an invaluable tool for investigating the roles of fatty acid metabolism in various cellular processes, including cell proliferation, apoptosis, and lipid droplet formation.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound specifically inhibits ACSL isoforms 1, 3, and 4, while ACSL5 is notably resistant.[4] By blocking the activity of these enzymes, this compound prevents the activation of long-chain fatty acids. This inhibition leads to a reduction in the intracellular pool of acyl-CoAs, which are essential substrates for the synthesis of complex lipids and for protein acylation. The disruption of these pathways can induce various cellular responses, including the induction of apoptosis and ferroptosis, particularly in cancer cell lines, and a marked decrease in the formation of lipid droplets.[5][6]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound
Target Enzyme/Cell LineIC50 Value (µM)Reference
CpACS13.70[3]
CpACS22.32[3]
Total Acyl-CoA Synthetase (MM.1S cells)3.66[5]
Raji cells6.3[2][7][8]
Lipid Droplet Formation (Primary Rat Hepatocytes)4.1[9][10]
Table 2: Effective Concentrations of this compound in Cell Culture
Cell LineConcentration Range (µM)Observed EffectReference
Multiple Myeloma (MM) cell lines0.0366 - 6.00Dose-dependent decrease in viability[5]
Primary Rat Hepatocytes1 - 5Reduction in lipid droplet number[6]
Human Fibroblasts0.25 - 10Inhibition of oleate incorporation into triacylglycerol[11]
PC-3 (Prostate Cancer)1 - 2No significant cytotoxicity, used for porphyrin analysis[12]
HuH7 (Human Hepatocyte)5.4Induction of lipid droplet regression[13]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade[3]

  • Methanol, cell culture grade[14]

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

  • Reagents for downstream analysis (e.g., cell viability assay kits, lipid staining dyes, antibodies for western blotting)

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO and methanol.[8] To prepare a stock solution, dissolve this compound powder in sterile DMSO to a concentration of 5 mg/mL.[3] Gentle warming and sonication may be required to fully dissolve the compound.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: General Cell Treatment with this compound
  • Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.[5]

  • Downstream Analysis: Following incubation, harvest the cells and proceed with the planned downstream analyses, such as cell viability assays, lipid droplet staining, protein extraction for western blotting, or RNA extraction for gene expression analysis.

Protocol 3: Assessment of Lipid Droplet Formation
  • Cell Treatment: Treat cells with this compound as described in Protocol 2. A typical concentration range for observing effects on lipid droplets is 1-5 µM.[6]

  • Lipid Droplet Staining: After the treatment period, wash the cells with PBS. Stain the cells with a fluorescent neutral lipid dye, such as BODIPY 493/503, according to the manufacturer's instructions.

  • Imaging: Visualize the stained lipid droplets using fluorescence microscopy.

  • Quantification: The number and size of lipid droplets can be quantified using image analysis software.

Mandatory Visualizations

Triacsin_C_Mechanism_of_Action FFA Long-Chain Free Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase (ACSL1, 3, 4) FFA->ACSL AcylCoA Long-Chain Acyl-CoA ACSL->AcylCoA Lipid_Synthesis Lipid Synthesis (Triglycerides, Cholesterol Esters) AcylCoA->Lipid_Synthesis Beta_Oxidation β-Oxidation AcylCoA->Beta_Oxidation Protein_Acylation Protein Acylation AcylCoA->Protein_Acylation TriacsinC This compound TriacsinC->ACSL Lipid_Droplets Lipid Droplet Formation Lipid_Synthesis->Lipid_Droplets

Caption: Mechanism of this compound action.

Triacsin_C_Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solutions (Dilute Stock in Medium) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Analysis Downstream Analysis (e.g., Viability, Lipid Staining) Incubate->Analysis End End Analysis->End

Caption: General experimental workflow for this compound.

Triacsin_C_Signaling_Impact TriacsinC This compound ACSL_Inhibition ACSL Inhibition TriacsinC->ACSL_Inhibition Lipid_Metabolism_Disruption Disruption of Lipid Metabolism ACSL_Inhibition->Lipid_Metabolism_Disruption ER_Stress ER Stress Lipid_Metabolism_Disruption->ER_Stress Ferroptosis Ferroptosis Lipid_Metabolism_Disruption->Ferroptosis Proliferation_Inhibition Inhibition of Cell Proliferation Lipid_Metabolism_Disruption->Proliferation_Inhibition ATF4_Activation ATF4 Pathway Activation ER_Stress->ATF4_Activation Apoptosis Apoptosis ATF4_Activation->Apoptosis

Caption: Cellular signaling consequences of this compound.

References

preparing Triacsin C stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1][2][3][4] Isolated from Streptomyces aureofaciens, it serves as a valuable tool for studying lipid metabolism and its role in various cellular processes and disease states.[1][5] this compound blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby interfering with lipid metabolism.[5][6] Its activity has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.[2][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and guidance on determining appropriate working concentrations for in vitro experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 207.27 g/mol [2][5][6]
Appearance Crystalline solid or powder[8]
Solubility - DMSO: ~5 mg/mL (~24 mM) to 25 mg/mL- Methanol: ~5 mg/mL[2][6][8]
Storage (Powder) -20°C for up to 3 years[9]
Storage (Stock Solution) -80°C for up to 6 months-20°C for up to 1 month[1]
IC₅₀ 6.3 µM (in Raji cell membrane fraction)[2][3]3.66 µM (in MM.1S cells)[10] 3.70 µM (CpACS1), 2.32 µM (CpACS2)[1]
Typical Working Conc. 0.1 µM - 10 µM[1][10][11][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Analytical balance

Procedure:

  • Weighing this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or dish.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 207.27 g/mol ), the required volume of DMSO can be calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 207.27 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L

    • Volume (µL) ≈ 482.5 µL

  • Dissolving this compound: Add 482.5 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and brief sonication may be necessary to fully dissolve the compound.[7][9]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Preparation of Working Concentrations

This protocol provides a general guideline for diluting the 10 mM stock solution to desired working concentrations for cell culture experiments. The final concentration will depend on the specific cell type and experimental design. A typical starting point is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an intermediate dilution of the stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile cell culture medium or PBS.

  • Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solution directly into the cell culture medium. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock:

    • Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used. For instance, if the highest working concentration of this compound results in a final DMSO concentration of 0.1%, then the vehicle control wells should also contain 0.1% DMSO.

  • Treatment: Add the prepared working solutions to your cells and incubate for the desired time period.

Visualizations

G cluster_workflow Experimental Workflow: this compound Solution Preparation weigh Weigh 1 mg this compound dissolve Add 482.5 µL DMSO weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot into smaller volumes stock->aliquot dilute Dilute stock solution in cell culture medium stock->dilute store Store at -80°C or -20°C aliquot->store working Prepare final working concentrations dilute->working control Prepare vehicle control (DMSO) dilute->control treat Treat cells working->treat control->treat

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway Mechanism of Action: this compound FA Long-Chain Fatty Acids ACSL Acyl-CoA Synthetases (ACSLs) FA->ACSL AcylCoA Long-Chain Acyl-CoA ACSL->AcylCoA TG Triglycerides AcylCoA->TG DG Diglycerides AcylCoA->DG CE Cholesterol Esters AcylCoA->CE TriacsinC This compound TriacsinC->ACSL Lipid_Metabolism Lipid Droplet Formation & De Novo Lipogenesis TG->Lipid_Metabolism DG->Lipid_Metabolism CE->Lipid_Metabolism

Caption: this compound inhibits ACSL, blocking downstream lipid synthesis.

References

Application Notes and Protocols: Using Triacsin C to Inhibit Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetase (ACSL), to effectively block the formation of lipid droplets in various cell types. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to assist in experimental design and data interpretation.

Introduction

Lipid droplets (LDs) are dynamic intracellular organelles essential for neutral lipid storage and metabolism. Dysregulation of LD formation and turnover is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer progression.[1][2] this compound is a fungal metabolite that acts as a specific inhibitor of ACSL, a key enzyme family responsible for the activation of long-chain fatty acids, the initial and rate-limiting step in the synthesis of complex lipids like triacylglycerols (TAGs) and cholesterol esters that form the core of LDs.[3][4] By inhibiting ACSL, this compound effectively curtails the substrate pool for TAG synthesis, thereby preventing the formation and accumulation of LDs.[1][5] This property makes this compound an invaluable tool for studying lipid metabolism and a potential therapeutic agent for diseases characterized by excessive lipid accumulation.

Mechanism of Action

This compound, a polyunsaturated fatty acid analog, competitively inhibits long-chain acyl-CoA synthetases (ACSLs).[6][7] These enzymes catalyze the esterification of free long-chain fatty acids with coenzyme A to form acyl-CoAs. This activation step is crucial for the subsequent incorporation of fatty acids into various lipid species, including the neutral lipids that constitute lipid droplets.[1][8] By blocking this initial step, this compound prevents the de novo synthesis of triglycerides and cholesterol esters, leading to a reduction in lipid droplet formation.[3]

cluster_0 Cellular Fatty Acid Metabolism cluster_1 Inhibition by this compound Fatty Acids Fatty Acids ACSL Acyl-CoA Synthetase (ACSL) Fatty Acids->ACSL Substrate Acyl-CoAs Acyl-CoAs ACSL->Acyl-CoAs Catalyzes activation Lipid Droplet Lipid Droplet (TAG & CE Storage) Acyl-CoAs->Lipid Droplet Precursors for Triglycerides (TAG) & Cholesterol Esters (CE) This compound This compound This compound->ACSL Inhibits

Figure 1: Mechanism of this compound in Lipid Droplet Formation.

Quantitative Data Summary

The efficacy of this compound in inhibiting lipid droplet formation is dose-dependent and varies across different cell types. The following table summarizes key quantitative data from published studies.

ParameterCell TypeConcentrationEffectReference
IC50 AML-12 (murine hepatocytes)~1 - 3 µMInhibition of oleate-induced lipid accumulation[4]
IC50 Raji cell membrane fraction~1 µMInhibition of ACSL activity[4]
IC50 Primary rat hepatocytes4.1 µMInhibition of lipid droplet formation[1][2]
Effective Concentration Primary rat hepatocytes1 - 5 µMDose-dependent reduction in lipid droplet number[8]
Effective Concentration ARPE-19 (human retinal pigment epithelial cells)1 µMSuppression of oleic acid-induced lipid droplet formation[9]
Effective Concentration AML12 cells5.4 µMInhibition of oleic acid-induced lipid droplet formation[10][11]
Toxicity Threshold Primary rat hepatocytes10 µMInduction of cell death[1][2]
Toxicity Threshold PC-3 (human prostate cancer cells)> 8 µMNo observed cytotoxicity after 72 hours[12]

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the optimal concentration that inhibits lipid droplet formation without causing significant cytotoxicity.[7]

Experimental Protocols

The following protocols provide a general framework for using this compound to inhibit lipid droplet formation in cultured cells.

Experimental Workflow

start Start: Seed cells induce Induce Lipid Droplet Formation (e.g., with Oleic Acid) start->induce treat Treat with this compound (or vehicle control) induce->treat incubate Incubate for defined period treat->incubate stain Stain for Lipid Droplets (BODIPY or Oil Red O) incubate->stain image Image and Quantify (Microscopy or Flow Cytometry) stain->image end End: Data Analysis image->end

Figure 2: General experimental workflow for this compound treatment.

Protocol 1: Inhibition of Oleic Acid-Induced Lipid Droplet Formation

This protocol is adapted for adherent cell lines such as hepatocytes (e.g., HuH-7, AML12) or retinal pigment epithelial cells (e.g., ARPE-19).[4][9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (Cayman Chemical or equivalent)[12][13]

  • Dimethyl sulfoxide (DMSO)

  • Oleic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Lipid droplet stain (BODIPY 493/503 or Oil Red O)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for high-content imaging, chamber slides for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

    • Oleic Acid-BSA Complex: Prepare a stock solution of oleic acid complexed with fatty acid-free BSA. A common concentration is 10 mM oleic acid with 1.7 mM BSA in PBS.

  • This compound Pre-treatment:

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound-treated wells.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 1 hour at 37°C in a CO2 incubator.[9]

  • Induction of Lipid Droplet Formation:

    • Following the pre-treatment, add the oleic acid-BSA complex to the medium to a final concentration that effectively induces lipid droplet formation (e.g., 100-400 µM).

    • Incubate the cells for the desired period to allow for lipid droplet formation (e.g., 6-24 hours).[9]

  • Staining and Imaging: Proceed with either BODIPY or Oil Red O staining as described in the protocols below.

Protocol 2: BODIPY Staining for Lipid Droplets

BODIPY 493/503 is a lipophilic dye that is highly specific for neutral lipids and is suitable for both live and fixed cell imaging.[8][]

Procedure:

  • Cell Preparation: After this compound treatment, wash the cells twice with PBS.

  • Fixation (Optional but Recommended for Endpoint Assays): Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[15] Wash the cells twice with PBS.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 in PBS at a final concentration of 1-2 µg/mL.

    • Incubate the cells with the BODIPY staining solution for 15-30 minutes at 37°C, protected from light.[15]

  • Nuclear Staining: Wash the cells twice with PBS. If desired, counterstain the nuclei with DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 5-10 minutes.

  • Imaging: Wash the cells twice with PBS and add fresh PBS or mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~493/503 nm for BODIPY and ~358/461 nm for DAPI).

  • Quantification: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell.

Protocol 3: Oil Red O Staining for Lipid Droplets

Oil Red O is a classic lysochrome diazo dye used for the histological visualization of neutral triglycerides and lipids in cells and tissues.[16][17]

Procedure:

  • Cell Preparation and Fixation: After this compound treatment, wash the cells twice with PBS. Fix the cells with 10% formalin for 30-60 minutes.

  • Preparation of Oil Red O Working Solution:

    • Prepare a stock solution of Oil Red O (e.g., 0.5 g in 100 mL of 99% isopropanol).

    • To prepare the working solution, mix 6 parts of the Oil Red O stock solution with 4 parts of distilled water. Allow the solution to sit for 10 minutes and then filter through a 0.2 µm filter.

  • Staining:

    • Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.

    • Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

    • Incubate for 15-20 minutes at room temperature.

  • Differentiation and Counterstaining:

    • Wash the cells with 60% isopropanol to remove excess stain.

    • Wash thoroughly with tap water.

    • If desired, counterstain the nuclei with Mayer's hematoxylin for 1 minute, followed by washing with tap water.[16]

  • Imaging: Add water or an aqueous mounting medium to the cells and visualize under a bright-field microscope. Lipid droplets will appear as red-orange structures.

Logical Relationship of this compound Action

Long-Chain Fatty Acids Long-Chain Fatty Acids ACSL_Enzymes ACSL Enzymes Long-Chain Fatty Acids->ACSL_Enzymes Acyl-CoA_Formation Acyl-CoA Formation ACSL_Enzymes->Acyl-CoA_Formation Catalyzes TAG_Synthesis Triacylglycerol (TAG) Synthesis Acyl-CoA_Formation->TAG_Synthesis Is a Prerequisite for LD_Formation Lipid Droplet Formation TAG_Synthesis->LD_Formation Leads to Triacsin_C This compound Triacsin_C->ACSL_Enzymes Inhibits

Figure 3: Logical pathway of this compound's inhibitory effect.

Troubleshooting and Considerations

  • Cytotoxicity: this compound can be toxic at higher concentrations.[7] It is crucial to perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the optimal non-toxic concentration for your specific cell line.

  • Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before further dilution in culture medium.

  • Off-target effects: While primarily targeting ACSLs, high concentrations of this compound may have off-target effects.[6] It is important to include appropriate controls and consider complementary approaches, such as genetic knockdown of ACSL isoforms, to validate findings.

  • Lipid Droplet Induction: The efficiency of oleic acid in inducing lipid droplets can vary between cell lines. Optimize the concentration and incubation time for your specific model.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of lipid droplets in health and disease.

References

Application of Triacsin C in Viral Replication Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetase (ACSL), has emerged as a valuable tool in virology research.[1] By blocking the initial step in fatty acid metabolism, this compound disrupts the synthesis of complex lipids such as triglycerides and cholesterol esters.[1][2] This interference with cellular lipid metabolism has significant consequences for the replication of numerous viruses that rely on host cell lipids for various stages of their life cycle, including the formation of replication organelles and virion assembly.[3][4] This document provides detailed application notes and protocols for the use of this compound in viral replication assays, targeting researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound specifically inhibits ACSL, the enzyme responsible for converting long-chain fatty acids into fatty acyl-CoAs.[2] This blockage prevents the subsequent incorporation of fatty acids into neutral lipids like triglycerides and cholesterol esters, which are major components of lipid droplets (LDs).[2][4] Many viruses, including Hepatitis C Virus (HCV) and Rotavirus, co-opt LDs and manipulate host lipid metabolism to create a favorable environment for their replication and assembly.[2][5] By depleting the cellular pool of these essential lipids, this compound effectively disrupts the viral life cycle at a post-entry stage.[5][6]

Data Presentation: Efficacy of this compound Against Various Viruses

The inhibitory effects of this compound on the replication of different viruses have been quantified in several studies. The following table summarizes the key quantitative data.

VirusCell LineParameterValueReference(s)
Rotavirus (SA11) MA104ED500.2 µM[7]
Rotavirus MA104TD508.5 – 85.4 µM[7]
Rotavirus MA104Therapeutic Index248[7]
Hepatitis C Virus (JFH1) Huh-7Viral RNA Reduction>20% at 0.3 µM[2]
Hepatitis C Virus (JFH1) Huh-7Released Virus Reduction~3-fold at 0.3 µM[2]
Hepatitis C Virus (JFH1) Huh-7Intracellular Virus Reduction~5-fold at 0.3 µM[6]
SARS-CoV-2 Vero E6Viral Replication InhibitionSignificant[3]
SARS-CoV-2 Calu-3Viral Replication InhibitionSignificant[6]

Experimental Protocols

The following are detailed protocols for utilizing this compound in viral replication assays. These protocols are generalized and may require optimization based on the specific virus and cell line being used.

Protocol 1: General Viral Replication Inhibition Assay

This protocol provides a framework for assessing the effect of this compound on the replication of a chosen virus.

Materials:

  • Host cells permissive to the virus of interest (e.g., Huh-7 for HCV, MA104 for Rotavirus, Vero E6 for SARS-CoV-2)[2][3][7]

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Reagents for chosen viral quantification method (e.g., crystal violet for plaque assay, reagents for qPCR or TCID50)

Procedure:

  • Cell Seeding: Seed host cells in appropriate culture vessels (e.g., 24-well or 96-well plates) and culture until they reach the desired confluency (typically 80-90%).

  • Virus Infection:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in a small volume of serum-free medium.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suitable concentration range to start with is 0.1 µM to 10 µM.[5][7]

    • Prepare a vehicle control using the same concentration of DMSO as in the highest this compound dilution.

    • After the virus adsorption period, remove the inoculum and wash the cells with PBS.

    • Add the medium containing the different concentrations of this compound or the DMSO control to the respective wells.

  • Incubation: Incubate the treated cells for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).[2]

  • Quantification of Viral Replication: Harvest the cell supernatant and/or cell lysate to quantify the extent of viral replication using one of the following methods:

    • Plaque Assay: Determine the number of plaque-forming units (PFU) to measure infectious virus production.

    • TCID50 Assay: Determine the 50% tissue culture infectious dose to quantify infectious virus titers.[2]

    • Quantitative PCR (qPCR): Measure the levels of viral genomic RNA or specific viral transcripts.[2]

    • Western Blot: Detect the expression levels of specific viral proteins.[2]

    • Immunofluorescence Assay (IFA): Visualize the expression and localization of viral antigens.[7]

Protocol 2: Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.

Procedure:

  • Setup: Prepare parallel sets of cell cultures for infection.

  • Treatment Timing:

    • Pre-treatment: Add this compound to the cells for a defined period (e.g., 2 hours) before viral infection. Remove the compound before adding the virus.

    • Co-treatment: Add this compound to the cells at the same time as the virus.

    • Post-treatment: Add this compound to the cells at various time points after viral infection (e.g., 2, 4, 6 hours post-infection).

  • Infection and Incubation: Follow the infection and incubation steps as described in Protocol 1.

  • Quantification: Quantify viral replication at the end of the incubation period. By comparing the level of inhibition at different treatment times, it is possible to infer whether this compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle. Studies have shown this compound acts at a post-entry step.[6]

Mandatory Visualizations

Signaling Pathway Diagram

Triacsin_C_Mechanism_of_Action FattyAcids Long-Chain Fatty Acids ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FattyAcids->ACSL Substrate FattyAcylCoA Fatty Acyl-CoA ACSL->FattyAcylCoA LipidSynthesis Synthesis of Triglycerides & Cholesterol Esters FattyAcylCoA->LipidSynthesis TriacsinC This compound TriacsinC->ACSL Inhibits LipidDroplets Lipid Droplet Formation LipidSynthesis->LipidDroplets ViralReplication Viral Replication & Assembly LipidDroplets->ViralReplication Required for

Caption: Mechanism of action of this compound in inhibiting viral replication.

Experimental Workflow Diagram

Viral_Replication_Assay_Workflow Start Start SeedCells 1. Seed Permissive Host Cells Start->SeedCells InfectCells 2. Infect Cells with Virus (Defined MOI) SeedCells->InfectCells TreatCells 3. Treat with this compound (and Vehicle Control) InfectCells->TreatCells Incubate 4. Incubate (24-72 hours) TreatCells->Incubate Harvest 5. Harvest Supernatant and/or Cell Lysate Incubate->Harvest Quantify 6. Quantify Viral Replication Harvest->Quantify Plaque Plaque Assay Quantify->Plaque TCID50 TCID50 Assay Quantify->TCID50 qPCR qPCR Quantify->qPCR WesternBlot Western Blot Quantify->WesternBlot End End Plaque->End TCID50->End qPCR->End WesternBlot->End

Caption: Experimental workflow for a viral replication assay using this compound.

References

Application Notes and Protocols: Triacsin C in Combination with Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent, selective inhibitor of long-chain acyl-CoA synthetases (ACSLs), enzymes that catalyze the initial step in fatty acid metabolism—the conversion of free long-chain fatty acids into their active form, acyl-CoAs.[1][2] Specifically, this compound inhibits ACSL1, ACSL3, and ACSL4, and at higher concentrations, ACSL5.[3][4] By blocking this critical step, this compound effectively curtails the downstream synthesis of complex lipids like triglycerides and cholesterol esters, and it impedes fatty acid β-oxidation (FAO).[1][5]

Cancer cells and other rapidly proliferating cells often exhibit metabolic plasticity, relying on a combination of glycolysis, fatty acid metabolism, and glutaminolysis to meet their high bioenergetic and biosynthetic demands.[4][6] Targeting a single metabolic pathway can be insufficient, as cells can often compensate by upregulating alternative pathways. A strategic approach is to simultaneously inhibit multiple metabolic pathways, creating a state of "synthetic lethality" that overwhelms the cell's adaptive capabilities.

These application notes provide the rationale, quantitative data, and experimental protocols for combining this compound with inhibitors of other key metabolic pathways, including fatty acid oxidation, glycolysis, and glutaminolysis.

Application Note 1: Dual Blockade of Fatty Acid Metabolism with this compound and Etomoxir

Rationale:

The complete oxidation of long-chain fatty acids requires two key steps: 1) activation to acyl-CoA by ACSL in the cytoplasm, and 2) transport into the mitochondria via the carnitine palmitoyltransferase (CPT) system.[3][7] this compound blocks the first step, while Etomoxir, an irreversible inhibitor of CPT1, blocks the second.[7] Combining these two inhibitors creates a robust, dual blockade of the fatty acid oxidation pathway, preventing cells from utilizing long-chain fatty acids as an energy source. This combination is particularly relevant for studying cancer cells or immune cells that are highly dependent on FAO.[7] While high concentrations of Etomoxir (>100 µM) can have off-target effects on the electron transport chain, lower concentrations are more specific for CPT1 inhibition.[7]

Signaling Pathway:

cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria LCFA Long-Chain Fatty Acid ACSL ACSL LCFA->ACSL LCAcylCoA Long-Chain Acyl-CoA ACSL->LCAcylCoA CPT1 CPT1 LCAcylCoA->CPT1 BetaOx β-Oxidation CPT1->BetaOx Acylcarnitine Transport TriacsinC This compound TriacsinC->ACSL Etomoxir Etomoxir Etomoxir->CPT1 TCA TCA Cycle BetaOx->TCA

Caption: Dual inhibition of fatty acid metabolism by this compound and Etomoxir.

Quantitative Data:

The following table summarizes typical concentrations used in cellular assays. Synergistic effects are often dose- and cell-type-dependent, requiring empirical determination.

InhibitorTargetTypical Working ConcentrationIC₅₀ (Example)Reference
This compound ACSL1, 3, 41 - 10 µM3.66 µM (MM.1S cells)[8]
Etomoxir CPT1A3 - 100 µMVaries by cell type[7]

Experimental Protocol: Assessing Cell Viability via Trypan Blue Exclusion

  • Cell Plating: Seed cells in 24-well plates at a density that will not exceed 80% confluency by the end of the experiment (e.g., 1x10⁵ cells/well for suspension cells).[9]

  • Preparation of Inhibitors:

    • Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C.

    • Prepare a 100 mM stock solution of Etomoxir in DMSO or sterile water. Store at -20°C.

    • On the day of the experiment, create serial dilutions of each inhibitor in complete cell culture medium.

  • Treatment:

    • Treat cells with varying concentrations of this compound, Etomoxir, or the combination of both.

    • Include a vehicle control group treated with the highest concentration of DMSO used in the experiment.

    • Incubate cells for 24, 48, or 72 hours under standard culture conditions (37°C, 5% CO₂).[8]

  • Cell Counting:

    • Harvest cells. For adherent cells, use trypsin; for suspension cells, collect directly.

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis:

    • Calculate cell viability (%) = (Number of viable cells / Total number of cells) x 100.

    • Plot viability against inhibitor concentration to determine IC₅₀ values.

    • Use software (e.g., CompuSyn) to calculate a combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Application Note 2: Targeting Fatty Acid and Glucose Metabolism with this compound and 2-Deoxyglucose (2-DG)

Rationale:

Many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[10] However, inhibiting glycolysis alone can sometimes be overcome by a compensatory increase in fatty acid oxidation. By combining this compound with a glycolysis inhibitor like 2-Deoxyglucose (2-DG), which competes with glucose for hexokinase, both major metabolic pathways for ATP production are suppressed.[10] This dual-pronged attack on cellular bioenergetics can lead to a profound depletion of ATP and induce cell death, particularly in metabolically active cancer cells.

Experimental Workflow:

start Seed Cells in Culture Plates treatment Treat with Inhibitors start->treatment groups Groups: 1. Vehicle (DMSO) 2. This compound 3. 2-Deoxyglucose 4. Combination treatment->groups incubation Incubate for 24-48 hours treatment->incubation assay Perform Cellular ATP Assay incubation->assay analysis Analyze Data: - Quantify ATP levels - Compare treatment groups assay->analysis

Caption: Workflow for assessing bioenergetic stress with combined inhibitors.

Quantitative Data:

InhibitorTargetTypical Working ConcentrationIC₅₀ (Example)Reference
This compound ACSL1, 3, 41 - 5 µM6.3 µM (Raji cells)[2]
2-Deoxyglucose Hexokinase1 - 10 mMVaries by cell type[10]

Experimental Protocol: Measurement of Cellular ATP Levels

  • Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays (e.g., 4x10⁴ cells/well).[9]

  • Treatment: Treat cells as described in the previous protocol with this compound, 2-DG, the combination, or vehicle control. Use at least triplicate wells for each condition. Incubate for the desired time (e.g., 24 hours).

  • ATP Assay:

    • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add a volume of the ATP reagent equal to the volume of culture medium in each well.

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Create a standard curve if absolute ATP quantification is needed.

    • For relative comparisons, normalize the luminescence signal of treated wells to the vehicle control wells.

    • Express results as a percentage of ATP relative to the control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Application Note 3: Co-inhibition of Fatty Acid Metabolism and Glutaminolysis with this compound and CB-839

Rationale:

In many cancer types, glutamine is a critical substrate that replenishes the TCA cycle (anaplerosis) and provides nitrogen for nucleotide and amino acid synthesis.[6][11] This "glutamine addiction" can be targeted by inhibitors of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[12] CB-839 is a potent and selective inhibitor of GLS1.[6] Combining this compound with a GLS inhibitor attacks the cell from two different metabolic angles: blocking the use of exogenous fatty acids for energy and biosynthesis while also cutting off a key anaplerotic pathway. This strategy may be effective in cancers known to be glutamine-dependent, such as triple-negative breast cancer or certain leukemias.[11]

Signaling Pathway:

LCFA Fatty Acid ACSL ACSL LCFA->ACSL Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 AcylCoA Acyl-CoA ACSL->AcylCoA Glutamate Glutamate GLS1->Glutamate TriacsinC This compound TriacsinC->ACSL CB839 CB-839 CB839->GLS1 TCA TCA Cycle & Biosynthesis AcylCoA->TCA aKG α-Ketoglutarate Glutamate->aKG aKG->TCA

Caption: Combined inhibition of fatty acid and glutamine metabolism pathways.

Quantitative Data:

InhibitorTargetTypical Working ConcentrationIC₅₀ (Example)Reference
This compound ACSL1, 3, 41 - 5 µM3.66 µM (MM.1S cells)[8]
CB-839 GLS10.1 - 1 µMVaries by cell type[6][12]

Experimental Protocol: Cell Proliferation Assay

  • Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for several days of growth.

  • Treatment: Add inhibitors (this compound, CB-839, combination, vehicle) to the wells in at least triplicate.

  • Incubation and Monitoring: Place the plate in a live-cell imaging system (e.g., IncuCyte®) or a standard incubator.

  • Data Acquisition (choose one):

    • Live-Cell Imaging: Acquire phase-contrast images every 2-4 hours. The system's software will calculate cell confluency over time.

    • Crystal Violet Staining: At fixed time points (e.g., 0, 24, 48, 72, 96 hours), fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and solubilize the dye with methanol. Read the absorbance at ~570 nm.

    • Resazurin (AlamarBlue) Assay: At each time point, add resazurin solution to the wells, incubate for 1-4 hours, and read fluorescence (Ex/Em ~560/590 nm). This is a non-destructive method that allows for repeated measurements from the same plate.

  • Data Analysis:

    • Plot the measured parameter (confluency, absorbance, or fluorescence) against time for each treatment condition.

    • Compare the growth rates and final cell numbers between the different treatment groups to assess the impact on proliferation. Use statistical tests to determine significance.

References

Troubleshooting & Optimization

potential off-target effects of Triacsin C in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triacsin C. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential off-target effects of this compound in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs), particularly ACSL1, ACSL3, and ACSL4.[1][2] These enzymes are responsible for the activation of long-chain fatty acids by converting them into acyl-CoAs, a critical step for their subsequent metabolism in processes like beta-oxidation and synthesis of complex lipids such as triacylglycerols (TAGs) and cholesterol esters.[3][4] By inhibiting ACSLs, this compound effectively blocks the entry of long-chain fatty acids into these metabolic pathways.[5]

Q2: I'm observing significant cytotoxicity at concentrations where I only expect to see inhibition of fatty acid metabolism. Is this an off-target effect?

A2: Yes, this is likely an off-target effect. While this compound's primary target is ACSL, higher concentrations can induce cytotoxicity through mechanisms independent of ACSL inhibition.[1] Studies have shown that at concentrations above a certain threshold (e.g., >5 µM in some cell types), this compound can cause mitochondrial dysfunction, increase reactive oxygen species (ROS) production, and trigger cell death pathways like apoptosis and ferroptosis.[3][6][7][8] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits ACSL activity without inducing significant cell death in your specific cell model.

Q3: My lipidomics data shows alterations in lipid species not directly related to long-chain fatty acid activation. What could be the cause?

A3: This could be due to downstream consequences of the primary on-target effect or a genuine off-target effect. By blocking long-chain acyl-CoA formation, this compound can cause a metabolic shift, leading to the accumulation of free fatty acids and altering the availability of substrates for other lipid synthesis pathways.[2] However, this compound has also been noted to affect broader cellular pathways, including stress responses like ER stress, which can have wide-ranging impacts on cellular metabolism and lipid homeostasis.[6][9]

Q4: How can I distinguish between on-target and potential off-target effects in my experiment?

A4: Differentiating between on-target and off-target effects is a critical validation step. A recommended strategy involves comparing the phenotype observed with this compound treatment to that of a genetic knockdown or knockout of the primary target (e.g., ACSL1/3/4).[6] If the phenotype is recapitulated by genetic silencing of the target, it is likely an on-target effect. If the phenotype persists or differs significantly, an off-target mechanism should be suspected. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to its intended ACSL targets within the cell.

Troubleshooting Guide

Issue 1: High levels of apoptosis or cell death observed.

  • Possible Cause: The concentration of this compound is too high, leading to off-target mitochondrial toxicity.[3][8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Titrate this compound across a wide concentration range (e.g., 0.1 µM to 20 µM) and measure both the desired effect (e.g., inhibition of fatty acid uptake) and cell viability (e.g., using a CCK-8 or MTT assay) at various time points (e.g., 24, 48, 72 hours).

    • Select a Sub-toxic Concentration: Choose the lowest concentration that provides significant inhibition of the target pathway without causing substantial cell death. For example, in primary rat hepatocytes, concentrations lower than the IC50 for lipid droplet formation (4.1 µM) were found to modulate lipid metabolism without inducing widespread cell death.[3][8]

    • Assess Mitochondrial Health: Use assays like TMRE or JC-1 staining to measure mitochondrial membrane potential and MitoSOX Red to detect mitochondrial superoxide levels. An increase in superoxide and a decrease in membrane potential are indicators of mitochondrial dysfunction.[6][9]

Issue 2: Inconsistent or weak inhibition of fatty acid metabolism.

  • Possible Cause 1: The specific ACSL isoforms expressed in your cell model are less sensitive to this compound. This compound has lower potency against certain ACSL isoforms (like ACSL5) and is much less effective against medium- and short-chain acyl-CoA synthetases.[1]

  • Troubleshooting Steps:

    • Profile ACSL Isoform Expression: Use qPCR or western blotting to determine which ACSL isoforms are predominantly expressed in your cells.

    • Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended ACSL target(s) in your cells. A lack of a thermal shift suggests poor target engagement.

  • Possible Cause 2: The compound has degraded or is not bioavailable.

  • Troubleshooting Steps:

    • Proper Storage and Handling: Store this compound stock solutions (typically in DMSO) at -20°C or lower. Prepare working solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

    • Verify Compound Activity: Test the compound on a positive control cell line known to be sensitive to this compound, such as Raji lymphoma cells.[10]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Concentration RangePrimary Observed EffectCell Type/ModelReference
1 - 5 µMInhibition of lipid droplet formation, increased mitochondrial biogenesisPrimary Rat Hepatocytes
1 - 2 µMInduction of apoptosis, ER stress, and ferroptosis pathwaysMultiple Myeloma (MM.1S) Cells[6]
> 2 µMIncreased Reactive Oxygen Species (ROS) releaseIsolated Rat Liver Mitochondria[7]
4.1 µMIC50 for inhibition of lipid droplet formationPrimary Rat Hepatocytes[8]
6.3 µMIC50 for inhibition of acyl-CoA synthetaseRaji Cell Membrane Fraction[11]
10 µMInduction of cell death via mitochondrial permeability transition pore openingPrimary Rat Hepatocytes[3][8]

Experimental Protocols

Protocol 1: Assessing Fatty Acid Uptake using a Fluorescent Probe

This protocol is a general guideline for measuring the inhibition of fatty acid uptake, a primary downstream effect of ACSL inhibition.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plate).

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16).

  • This compound.

  • Serum-free culture medium.

  • Washing Buffer (e.g., PBS with 0.2% fatty acid-free BSA).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Pre-treatment with this compound:

    • Remove the culture medium.

    • Add serum-free medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM). Include a DMSO vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 1-4 hours) at 37°C, 5% CO₂.

  • Fatty Acid Uptake:

    • Prepare a working solution of the fluorescent fatty acid analog in serum-free medium.

    • Remove the this compound-containing medium.

    • Add the fatty acid probe working solution to all wells.

    • Incubate for 15-30 minutes at 37°C, 5% CO₂.[12][13]

  • Washing:

    • Remove the probe solution.

    • Wash the cells 2-3 times with ice-cold Washing Buffer to remove extracellular probe.[14][15]

  • Quantification:

    • Add fresh Washing Buffer or PBS to the wells.

    • Measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., Ex/Em ~485/515 nm for BODIPY FL). Alternatively, visualize and quantify using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence signal to a cell viability measure (e.g., from a parallel plate stained with crystal violet) and calculate the percent inhibition relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a ligand (this compound) to its target protein (ACSL) in intact cells. Binding stabilizes the protein, increasing its melting temperature.

Materials:

  • Cultured cells.

  • This compound and DMSO (vehicle).

  • PBS with protease inhibitors.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western Blotting reagents.

  • Primary antibody against the target ACSL isoform.

Procedure:

  • Treatment: Treat cultured cells with the desired concentration of this compound or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.[16]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension from each treatment group into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[17][18]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.[19]

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the total protein concentration in each sample.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blotting using an antibody specific for the ACSL target.

  • Data Analysis: Quantify the band intensities for the ACSL protein at each temperature for both the DMSO and this compound-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizations

Caption: On-target vs. potential off-target pathways of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed CheckConc Q: Is this compound concentration > 2µM? Start->CheckConc DoseResponse Action: Perform Dose-Response (Viability vs. FA Uptake) CheckConc->DoseResponse Yes CompareGenetic Q: Does phenotype match ACSL knockdown/knockout? CheckConc->CompareGenetic No SelectConc Action: Select Lowest Effective Sub-Toxic Concentration DoseResponse->SelectConc AssessMito Action: Assess Mitochondrial Health (TMRE, MitoSOX) DoseResponse->AssessMito OnTarget Conclusion: Likely On-Target Effect (Cell-type specific sensitivity) SelectConc->OnTarget OffTarget Conclusion: Likely Off-Target Effect (Mitochondrial Toxicity) AssessMito->OffTarget CompareGenetic->OnTarget Yes CompareGenetic->OffTarget No

References

Technical Support Center: Overcoming Triacsin C-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome Triacsin C-induced cytotoxicity in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
High levels of cell death observed shortly after this compound treatment. The concentration of this compound is too high for the specific cell type being used.Determine the optimal concentration of this compound for your cell line by performing a dose-response experiment. Start with a low concentration (e.g., 1 µM) and gradually increase it. For some applications, using a concentration below the IC50 for lipid droplet formation may be sufficient to achieve the desired effect without inducing significant cell death[1][2].
The cell culture medium is supplemented with high levels of saturated fatty acids.The accumulation of intracellular free fatty acids, particularly saturated fatty acids, is a key driver of this compound-induced lipotoxicity[3]. If possible, use a serum-free medium or a medium with a defined lipid composition that is low in saturated fatty acids.
Inconsistent results or variable cytotoxicity between experiments. The confluency of the cell culture at the time of treatment is not consistent.Cell density can influence the metabolic state of the cells and their sensitivity to cytotoxic agents. Ensure that you seed the same number of cells for each experiment and that the cells are at a consistent confluency at the time of this compound treatment.
The duration of this compound treatment is too long.Perform a time-course experiment to determine the optimal treatment duration. It is possible that a shorter exposure to this compound is sufficient to inhibit acyl-CoA synthetase activity without causing excessive cytotoxicity.
Desired inhibitory effect on lipid metabolism is not observed at non-toxic concentrations. The specific long-chain acyl-CoA synthetase (ACSL) isoforms expressed in your cell line may be less sensitive to this compound.Consider co-treatment with other agents that may synergize with this compound. For example, in some cancer cell lines, combining this compound with NSAIDs or the omega-3 fatty acid docosahexaenoic acid (DHA) can enhance its effects[4][5]. Note that this may also increase cytotoxicity.
The experimental endpoint is not sensitive enough to detect subtle changes in lipid metabolism.Utilize more sensitive analytical techniques to measure changes in lipid profiles, such as mass spectrometry-based lipidomics.

Frequently Asked Questions (FAQs)

1. What is the mechanism of this compound-induced cytotoxicity?

This compound is a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs)[6][7][8][9]. These enzymes are crucial for the conversion of long-chain fatty acids into their metabolically active form, acyl-CoAs. By inhibiting ACSLs, this compound prevents the esterification of fatty acids into complex lipids like triglycerides and cholesterol esters. This leads to an accumulation of intracellular unesterified free fatty acids (FFAs)[3]. High levels of certain FFAs, particularly saturated fatty acids like stearic and arachidonic acid, are toxic to cells and can induce apoptosis, a form of programmed cell death[3][4].

2. Which signaling pathways are involved in this compound-induced apoptosis?

This compound-induced apoptosis is primarily mediated through caspase-dependent pathways. The accumulation of toxic FFAs can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-7[5][10][11]. The cleavage of downstream targets like Poly (ADP-ribose) polymerase (PARP) by active caspase-3 is a hallmark of this process[3]. In some cellular contexts, the p38 MAPK and NF-κB signaling pathways have also been implicated in mediating the effects of this compound[12][13].

Triacsin_C This compound ACSL Long-Chain Acyl-CoA Synthetases (ACSLs) Triacsin_C->ACSL Inhibits FFA_Accumulation Intracellular Saturated FFA Accumulation ACSL->FFA_Accumulation Inhibition leads to Fatty_Acids Free Fatty Acids (FFAs) Acyl_CoA Acyl-CoAs Fatty_Acids->Acyl_CoA ACSL Lipid_Synthesis Triglycerides, Cholesterol Esters Acyl_CoA->Lipid_Synthesis Mitochondria Mitochondria FFA_Accumulation->Mitochondria Caspase8 Caspase-8 Activation FFA_Accumulation->Caspase8 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis start Start seed_cells Seed cells at a consistent density start->seed_cells prepare_triacsin_c Prepare serial dilutions of this compound (e.g., 0.1 µM to 20 µM) seed_cells->prepare_triacsin_c treat_cells Treat cells with different concentrations of this compound prepare_triacsin_c->treat_cells incubate Incubate for the desired experimental duration (e.g., 24, 48, 72 hours) treat_cells->incubate assess_viability Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) incubate->assess_viability determine_ic50 Determine the IC50 for cytotoxicity assess_viability->determine_ic50 select_concentration Select a working concentration below the cytotoxic threshold determine_ic50->select_concentration end End select_concentration->end

References

interpreting unexpected results in Triacsin C treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triacsin C Experiments

Welcome to the technical support center for researchers using this compound. This guide is designed to help you interpret unexpected results and troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite that acts as a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1] ACSLs are crucial enzymes that activate long-chain fatty acids (12-20 carbons) by converting them into acyl-CoAs. This activation step is essential for their subsequent involvement in various metabolic pathways, including the synthesis of triglycerides, cholesterol esters, and phospholipids, as well as fatty acid β-oxidation.[1] By inhibiting ACSLs, this compound effectively blocks these downstream pathways.

Q2: Which specific ACSL isoforms does this compound inhibit?

A2: this compound exhibits differential inhibition across ACSL isoforms. It is known to be a potent inhibitor of ACSL1, ACSL3, and ACSL4.[2][3] Some studies have shown that human ACSL5 is also sensitive to this compound, whereas rat ACSL5 is reportedly insensitive.[4][5] This species-specific and isoform-specific activity is a critical factor to consider when designing experiments.

Q3: What are the expected effects of this compound on cellular lipid composition?

A3: The primary and most direct effect is a significant reduction in the de novo synthesis of neutral lipids. This includes a dramatic decrease in the cellular levels of triacylglycerols (TAGs), diacylglycerols (DAGs), and cholesterol esters, which are typically stored in lipid droplets.[1][6]

Q4: How does this compound typically affect cell viability and proliferation?

A4: The effect is context-dependent. By inhibiting the production of essential lipids, this compound can suppress the proliferation of various cell types, particularly cancer cells that rely heavily on fatty acid metabolism.[7] At higher concentrations or under specific cellular conditions, it can induce apoptosis (programmed cell death).[8][9][10]

Troubleshooting Guide for Unexpected Results

Q1: I'm trying to block all fatty acid metabolism, but I still see fatty acids being incorporated into phospholipids. Why is this happening?

A1: This is a well-documented and important nuance of this compound's activity. While it strongly inhibits the de novo synthesis of phospholipids from glycerol, it is much less effective at blocking the "remodeling" or "recycling" pathway.[6][11] In this pathway, fatty acids are directly attached to lysophospholipids to form new phospholipids. This suggests two possibilities:

  • Functionally Separate Acyl-CoA Pools: The acyl-CoAs used for de novo synthesis (inhibited by this compound) may be distinct from those used for phospholipid remodeling (less inhibited).[6][11]

  • Resistant ACSL Isoforms: Certain ACSL isoforms that are less sensitive to this compound may preferentially supply acyl-CoAs for phospholipid synthesis.

Solution: If your goal is to study the reacylation pathway, this compound can be a useful tool to isolate it from the de novo synthesis pathway. If the goal is to block all phospholipid synthesis, alternative or combination inhibitor strategies may be needed.

dot

Experimental_Workflow_BODIPY step1 1. Seed & Treat Cells (e.g., with Oleic Acid +/- this compound) step2 2. Wash with PBS step1->step2 step3 3. Fix with 4% PFA (Optional) step2->step3 step4 4. Stain with BODIPY 493/503 (1-2 µM, 15-30 min) step3->step4 step5 5. Wash with PBS step4->step5 step6 6. Counterstain with DAPI (Optional) step5->step6 step7 7. Mount & Image (Fluorescence Microscopy) step6->step7 step8 8. Quantify Lipid Droplets (Number, Size, Intensity) step7->step8

References

Technical Support Center: Triacsin C Long-Term Studies & Potential for Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Triacsin C in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a focus on the emergence of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of a specific subset of long-chain acyl-CoA synthetases (ACSLs).[1] These enzymes are crucial for the activation of long-chain fatty acids, a necessary step for their involvement in various metabolic pathways, including lipid synthesis and β-oxidation.[2][3] Specifically, this compound inhibits ACSL1, ACSL3, and ACSL4, but does not affect the activity of ACSL5 and ACSL6.[4]

Q2: We are observing a diminished response to this compound in our long-term cell culture experiments. What are the potential causes?

A diminished response to this compound over time may indicate the development of acquired resistance. Based on its mechanism of action, two primary hypotheses for resistance can be proposed:

  • Upregulation of this compound-Resistant ACSL Isoforms: Cells may upregulate the expression or activity of ACSL5 and/or ACSL6, the isoforms that are not inhibited by this compound.[5] This would compensate for the inhibition of other ACSLs and restore the overall capacity for fatty acid activation.

  • Activation of Bypass Pathways: Cells might utilize alternative pathways for fatty acid activation that are independent of the this compound-sensitive ACSL enzymes. One such pathway involves the very long-chain acyl-CoA synthetase (ACSVL) family, also known as fatty acid transport proteins (FATPs) or the SLC27A family, which are not targeted by this compound.[2][6]

Q3: Are there any cell lines known to have intrinsic resistance to this compound?

Yes, some cell lines may exhibit inherent resistance to this compound. This can be due to their baseline expression profile of ACSL isoforms. For instance, a cell line with naturally high levels of ACSL5 or ACSL6, and low levels of the this compound-sensitive isoforms, might show a reduced response to the inhibitor from the outset.

Troubleshooting Guide: Investigating this compound Resistance

If you suspect the development of resistance to this compound in your long-term studies, the following experimental workflow can help elucidate the underlying mechanisms.

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Upregulation of Resistant Isoforms cluster_2 Hypothesis 2: Bypass Pathway Activation cluster_3 Conclusion start Decreased phenotypic response to this compound (e.g., cell viability, lipid accumulation) qRT_PCR Measure mRNA levels of ACSL5 and ACSL6 via qRT-PCR start->qRT_PCR Investigate ACSVL_Expression Analyze expression of ACSVL/FATP (SLC27A) family members start->ACSVL_Expression Investigate Western_Blot Assess protein levels of ACSL5 and ACSL6 via Western Blot qRT_PCR->Western_Blot Activity_Assay Measure this compound-resistant acyl-CoA synthetase activity Western_Blot->Activity_Assay Conclusion1 Increased ACSL5/6 expression/activity suggests isoform switching as the resistance mechanism. Activity_Assay->Conclusion1 Conclusion3 No change in ACSL5/6 or ACSVL/FATP may indicate other mechanisms (e.g., drug efflux, target mutation). Activity_Assay->Conclusion3 Conclusion2 Increased ACSVL/FATP expression suggests activation of a bypass pathway. ACSVL_Expression->Conclusion2 ACSVL_Expression->Conclusion3

Figure 1. A troubleshooting workflow for investigating suspected this compound resistance.

Data Presentation: Quantitative Analysis of Gene Expression

When performing qRT-PCR to assess the expression of this compound-resistant isoforms, a clear and structured presentation of the data is crucial.

GeneParental Cell Line (Relative Expression)This compound-Resistant Cell Line (Relative Expression)Fold ChangeP-value
ACSL51.05.25.2<0.01
ACSL61.03.83.8<0.05
ACTB (Control)1.01.01.0>0.99

Table 1. Example data from a qRT-PCR experiment comparing the relative mRNA expression of this compound-resistant ACSL isoforms in a parental cell line versus a derived resistant cell line. Data are normalized to the parental cell line.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol outlines a general method for generating a cell line with acquired resistance to this compound through continuous exposure.

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization Start Parental Cell Line IC50 Determine IC50 of this compound Start->IC50 Low_Dose Culture cells in media with this compound at IC20-IC30 IC50->Low_Dose Monitor Monitor cell viability and proliferation Low_Dose->Monitor Increase_Dose Gradually increase this compound concentration as cells adapt Monitor->Increase_Dose When proliferation recovers Increase_Dose->Monitor Continue cycle Stable_Culture Establish a stable culture that proliferates at a high concentration of this compound Increase_Dose->Stable_Culture After several cycles New_IC50 Determine the new IC50 and calculate the resistance index Stable_Culture->New_IC50 Mechanism Investigate resistance mechanisms New_IC50->Mechanism

Figure 2. A stepwise protocol for the in vitro development of a this compound-resistant cell line.

Methodology:

  • Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Initial chronic exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equivalent to the IC20-IC30.

  • Monitor and passage: Closely monitor the cells for signs of recovery in proliferation. Once the cells have adapted and are growing steadily, passage them as usual, maintaining the same concentration of this compound.

  • Dose escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is often a good starting point. Allow the cells to adapt to each new concentration before escalating further.

  • Establishment of the resistant line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterization: Once a resistant line is established, determine the new IC50 and compare it to the parental line to calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line). A significantly higher RI confirms resistance.

Protocol 2: Measurement of Total and this compound-Resistant Acyl-CoA Synthetase Activity

This radiometric assay can be used to measure the enzymatic activity of ACSLs in cell lysates.[2][5]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT, 10 mM ATP, 0.5 mM Coenzyme A)

  • [1-¹⁴C]-labeled long-chain fatty acid (e.g., oleic acid)

  • This compound solution (in DMSO)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare cell lysates: Lyse the parental and resistant cells and determine the protein concentration of the lysates.

  • Set up reactions: In separate tubes, prepare reaction mixes for total activity and this compound-resistant activity. For the resistant activity measurement, pre-incubate the lysate with a saturating concentration of this compound (e.g., 10 µM) for 15-30 minutes on ice. Add an equivalent volume of DMSO to the total activity tubes as a vehicle control.

  • Initiate the reaction: Start the enzymatic reaction by adding the cell lysate to the reaction buffer containing the [1-¹⁴C]-labeled fatty acid.

  • Incubate: Incubate the reactions at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and extract: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/sulfuric acid). This will also serve to partition the unincorporated fatty acids into the organic phase.

  • Measure radioactivity: After phase separation, an aliquot of the aqueous phase containing the [1-¹⁴C]-acyl-CoA is transferred to a scintillation vial with a scintillation cocktail. The radioactivity is then measured using a scintillation counter.

  • Calculate activity: The specific activity is calculated as the amount of product formed (nmol) per minute per milligram of protein.

Signaling Pathway Visualization

The potential mechanisms of resistance to this compound can be visualized as a disruption in the normal fatty acid activation pathway and the emergence of compensatory mechanisms.

G cluster_0 Normal Fatty Acid Activation cluster_1 This compound Inhibition cluster_2 Resistance Mechanisms FA Fatty Acids ACSL1_3_4 ACSL1, 3, 4 FA->ACSL1_3_4 ACSL5_6 ACSL5, 6 FA->ACSL5_6 ACSVL Activation of ACSVL/FATP Pathway FA->ACSVL Acyl_CoA Acyl-CoA Pool ACSL1_3_4->Acyl_CoA Reduced_Acyl_CoA Reduced Acyl-CoA Pool ACSL1_3_4->Reduced_Acyl_CoA ACSL5_6->Acyl_CoA ACSL5_6->Reduced_Acyl_CoA Triacsin_C This compound Triacsin_C->ACSL1_3_4 Inhibits Upreg_ACSL5_6 Upregulation of ACSL5, 6 Restored_Acyl_CoA Restored Acyl-CoA Pool Upreg_ACSL5_6->Restored_Acyl_CoA ACSVL->Restored_Acyl_CoA

References

Validation & Comparative

Evaluating the Specificity of Triacsin C Against Other Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetases (ACSLs). By objectively comparing its performance against other metabolic enzymes and presenting supporting experimental data, this document serves as a valuable resource for researchers utilizing this compound in their studies.

Introduction to this compound

This compound is a microbial-derived compound that acts as a powerful inhibitor of long-chain acyl-CoA synthetases.[1] These enzymes play a crucial role in lipid metabolism by catalyzing the formation of acyl-CoA from fatty acids, a critical step for their subsequent involvement in both anabolic and catabolic pathways.[1] By blocking this activation, this compound effectively disrupts processes such as the synthesis of triglycerides and cholesterol esters.[1] Its ability to selectively target long-chain fatty acid metabolism has made it a widely used tool in metabolic research.

Comparative Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various acyl-CoA synthetase isoforms and other metabolic enzymes. The data clearly demonstrates the high specificity of this compound for long-chain acyl-CoA synthetases over their short- and medium-chain counterparts.

EnzymeOrganism/TissueInhibition MetricValueReference
Long-Chain Acyl-CoA Synthetases
ACSL1RatStrong Inhibition---INVALID-LINK--
ACSL3RatInhibition---INVALID-LINK--
ACSL4RatStrong Inhibition---INVALID-LINK--
ACSL5HumanIC50~10 µmol/L--INVALID-LINK--
ACSL5RatNo Inhibition---INVALID-LINK--
ACSL6RatNo Inhibition---INVALID-LINK--
Long-chain fatty acid:CoA ligaseHuman Liver (Mitochondrial)Ki0.1 µM (high-affinity)--INVALID-LINK--
Long-chain fatty acid:CoA ligaseHuman Liver (Microsomal)Ki0.1 µM (high-affinity)--INVALID-LINK--
Acyl-CoA SynthetasePseudomonas aeruginosaIC503.6 µM--INVALID-LINK--
Acyl-CoA SynthetaseRat LiverIC508.7 µM--INVALID-LINK--
Medium-Chain Fatty Acid:CoA Ligases
HXM-AHuman Liver (Mitochondrial)Ki> 100 µM--INVALID-LINK--
HXM-BHuman Liver (Mitochondrial)Ki> 100 µM--INVALID-LINK--
Short-Chain Fatty Acid:CoA Ligase
Short-chain fatty acid:CoA ligaseHuman Liver% Inhibition< 10% at 80 µM--INVALID-LINK--

Specificity Against Other Metabolic Pathways

Current research indicates that the primary targets of this compound are long-chain acyl-CoA synthetases. While its inhibitory action has downstream consequences on various metabolic pathways that rely on the products of these enzymes, there is limited evidence to suggest direct, potent inhibition of enzymes in other core metabolic pathways.

  • Glycolysis and TCA Cycle: Studies have shown that this compound can indirectly affect the tricarboxylic acid (TCA) cycle and mitochondrial respiration.[2][3] This is likely a consequence of reduced fatty acid oxidation due to the lack of acyl-CoA substrates, rather than direct inhibition of glycolytic or TCA cycle enzymes. For instance, treatment of multiple myeloma cells with this compound led to a significant decrease in mitochondrial ATP production without a compensatory increase in glycolytic ATP production.[3] Another study observed that this compound treatment in hepatocytes led to an increase in citrate synthase activity, an enzyme of the TCA cycle, which may be an adaptive response to the altered lipid metabolism.

  • Pentose Phosphate Pathway: There is no direct evidence to suggest that this compound inhibits the enzymes of the pentose phosphate pathway. The primary function of this pathway is to produce NADPH and precursors for nucleotide biosynthesis, which is not directly linked to the mechanism of action of this compound.

  • Fatty Acid Synthesis: While this compound blocks the activation of fatty acids for their subsequent use, it does not directly inhibit the enzymes of the fatty acid synthesis pathway, such as fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's specificity.

Radiometric Acyl-CoA Synthetase Inhibition Assay

This assay measures the activity of acyl-CoA synthetase by quantifying the incorporation of a radiolabeled fatty acid into acyl-CoA.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme, cell lysate, or microsomal fraction)

  • [1-14C]-labeled long-chain fatty acid (e.g., palmitate, oleate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Bovine serum albumin (BSA)

  • This compound (or other inhibitors)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Stopping solution (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl2, and BSA.

  • Inhibitor Incubation: Pre-incubate the enzyme source with various concentrations of this compound (or vehicle control) for a specified time at the desired temperature.

  • Reaction Initiation: Start the reaction by adding the [1-14C]-labeled fatty acid to the pre-incubated enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction for a defined period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Extraction: Extract the unreacted radiolabeled fatty acid into an organic phase (e.g., heptane), leaving the radiolabeled acyl-CoA in the aqueous phase.

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Colorimetric/Fluorometric Acyl-CoA Synthetase Inhibition Assay

This assay relies on a coupled enzyme system to produce a detectable colorimetric or fluorescent signal proportional to the amount of acyl-CoA produced.

Materials:

  • Enzyme source

  • Long-chain fatty acid

  • CoA

  • ATP

  • MgCl2

  • Acyl-CoA oxidase (ACO)

  • Horseradish peroxidase (HRP)

  • A colorimetric or fluorometric probe (e.g., Amplex Red)

  • This compound (or other inhibitors)

  • Reaction buffer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl2.

  • Inhibitor Incubation: Pre-incubate the enzyme source with various concentrations of this compound (or vehicle control).

  • Reaction Initiation: Add the long-chain fatty acid to initiate the acyl-CoA synthesis reaction.

  • Coupled Enzyme Reaction: The acyl-CoA produced is then oxidized by ACO, generating H2O2. HRP then uses the H2O2 to oxidize the probe, resulting in a colored or fluorescent product.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the rate of reaction from the change in absorbance/fluorescence over time. Calculate the percentage of inhibition and IC50 value for this compound.

Visualizations

Signaling Pathway of Fatty Acid Activation

FattyAcidActivation cluster_ACSL Acyl-CoA Synthetase (ACSL) FattyAcid Fatty Acid ACSL ACSL FattyAcid->ACSL AcylCoA Acyl-CoA Metabolism Downstream Metabolic Pathways (e.g., β-oxidation, TAG synthesis) AcylCoA->Metabolism ACSL->AcylCoA ATP -> AMP + PPi CoA-SH -> CoA-S-Acyl TriacsinC This compound TriacsinC->ACSL Inhibition

Caption: Fatty acid activation pathway and the inhibitory action of this compound.

Experimental Workflow for Enzyme Inhibition Assay

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Prepare Enzyme Solution Preincubation Pre-incubate Enzyme with this compound Enzyme->Preincubation Inhibitor Prepare this compound Dilutions Inhibitor->Preincubation Substrate Prepare Substrate & Reagent Mix Reaction Initiate Reaction with Substrate Substrate->Reaction Preincubation->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Signal (Radioactivity/Absorbance) Termination->Detection Analysis Calculate % Inhibition & IC50 Value Detection->Analysis

Caption: General experimental workflow for determining enzyme inhibition by this compound.

References

Validating the On-Target Effects of Triacsin C using Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Triacsin C and its On-Target Effects

This compound is a potent, naturally occurring small molecule inhibitor of long-chain acyl-CoA synthetase (ACSL), an enzyme crucial for lipid metabolism.[1] Isolated from Streptomyces aureofaciens, this compound acts as a polyunsaturated fatty acid analog.[1] Its primary on-target effect is the inhibition of ACSL, which catalyzes the formation of acyl-CoA from long-chain fatty acids and coenzyme A. This inhibition disrupts various downstream metabolic pathways, including the synthesis of triglycerides, cholesterol esters, and diglycerides.[1][2] Consequently, this compound has been shown to impact cellular processes such as lipid droplet formation, fatty acid oxidation, and even viral replication.[3][4][5]

Molecular docking serves as a powerful computational tool to predict and analyze the binding of a ligand, such as this compound, to its protein target, in this case, ACSL. By simulating the intermolecular interactions, docking studies can provide valuable insights into the binding affinity, orientation, and key residues involved in the inhibitor-enzyme complex. This guide provides a comparative overview of this compound, its alternatives, and the experimental and computational methodologies used to validate its on-target effects.

Comparison of this compound with Alternative ACSL Inhibitors

While this compound is a well-characterized ACSL inhibitor, several other compounds also target this enzyme family. The following table summarizes the key characteristics of this compound and some of its alternatives.

InhibitorTarget(s)Potency (IC50/Ki)Mechanism of ActionKey Features
This compound ACSL1, ACSL3, ACSL4, and at higher doses, ACSL5[6][7]Ki values of 15 nM and 2 µM for Faa2p and Faa4p respectively; IC50 of 6.3 µM in Raji cells[2][8]Competitive inhibitor of long-chain fatty acyl-CoA synthetase[9]Orally active, potent, and specific ACSL inhibitor[3][8]
Thiazovivin Acyl-CoA Synthetase Long-Chain Family Members (ACSL)Not specifiedDecreases the incorporation of long-chain fatty acids into phospholipids[10]Affects membrane integrity and signaling pathways[10]
Biochanin A Acyl-CoA Synthetase Long-Chain Family Members (ACSL)Not specifiedReduces fatty acid incorporation into lipids and modulates lipid signaling[10]A natural isoflavone[10]
Rosiglitazone Primarily PPARγ agonist, also inhibits ACSL4IC50 of 1.1 µM for ACSL4[11]Binds to the ACSL4 fatty acid pocket[11]An anti-diabetic drug with off-target ACSL4 inhibitory activity
2-Fluoropalmitic acid Acyl-CoA Synthetases (ACSs)High IC50Competitive inhibitor with higher affinity for ACSLs than palmitic acid[6]A modified fatty acid analog[6]

Experimental and Computational Validation Protocols

I. Experimental Validation: Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on ACSL activity.

Materials and Reagents:

  • Purified ACSL enzyme

  • This compound

  • Long-chain fatty acid substrate (e.g., palmitic acid)

  • Coenzyme A (CoA)

  • ATP

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., a fluorescent probe that reacts with free CoA or a coupled enzyme system to measure AMP/ADP production)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, fatty acid substrate, CoA, and ATP in the appropriate solvent. Prepare serial dilutions of this compound to test a range of concentrations.

  • Enzyme Preparation: Dilute the purified ACSL enzyme to the desired concentration in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the ACSL enzyme and different concentrations of this compound. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specified time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the fatty acid substrate, CoA, and ATP to each well.

  • Reaction Monitoring: Measure the reaction rate using a microplate reader at specific time intervals. The detection method will depend on the assay kit used (e.g., monitoring the decrease in free CoA or the production of AMP/ADP).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the ACSL activity.

II. Computational Validation: Molecular Docking Workflow

This workflow describes the general steps for performing a molecular docking study of this compound with an ACSL isoform.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the crystal structure of the target protein

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target ACSL isoform from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site or active site of the enzyme. This can be based on known catalytic residues or the location of a co-crystallized ligand.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure to obtain a stable conformation.

    • Assign appropriate atom types and charges.

  • Molecular Docking:

    • Set up the docking parameters, including the grid box that defines the search space around the binding site.

    • Run the docking simulation. The software will generate multiple possible binding poses of this compound within the active site of ACSL.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses. The best pose is typically selected based on a scoring function that estimates the binding affinity (e-g., lowest binding energy).

    • Visualize the interactions between this compound and the amino acid residues in the binding pocket (e.g., hydrogen bonds, hydrophobic interactions).

  • Validation:

    • Compare the predicted binding mode with available experimental data (e.g., structure-activity relationship data from analogs, site-directed mutagenesis studies).

    • Perform molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time.

Visualizations

Signaling Pathway of Long-Chain Acyl-CoA Synthetase

ACSL_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways Fatty Acid (ext) Long-Chain Fatty Acid Fatty Acid (int) Long-Chain Fatty Acid Fatty Acid (ext)->Fatty Acid (int) Transport ACSL ACSL Fatty Acid (int)->ACSL Acyl-CoA Acyl-CoA ACSL->Acyl-CoA AMP_PPi AMP + PPi ACSL->AMP_PPi Beta-Oxidation β-Oxidation (Mitochondria) Acyl-CoA->Beta-Oxidation Lipid Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Acyl-CoA->Lipid Synthesis CoA CoA CoA->ACSL ATP ATP ATP->ACSL This compound This compound This compound->ACSL Inhibition

Caption: The metabolic pathway of long-chain fatty acid activation by ACSL and its inhibition by this compound.

Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilutions Create Serial Dilutions of this compound prep_reagents->serial_dilutions pre_incubation Pre-incubate Enzyme with this compound serial_dilutions->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction monitor_activity Monitor Reaction Rate (e.g., Spectrophotometry) initiate_reaction->monitor_activity plot_data Plot Activity vs. Inhibitor Concentration monitor_activity->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: A stepwise workflow for determining the IC50 of this compound against ACSL.

Logical Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis and Validation prep_protein Target Preparation (ACSL Structure) define_site Define Binding Site prep_protein->define_site prep_ligand Ligand Preparation (this compound Structure) run_docking Run Docking Algorithm prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses and Scoring run_docking->analyze_poses visualize_interactions Visualize Ligand-Protein Interactions analyze_poses->visualize_interactions validate_results Validate with Experimental Data visualize_interactions->validate_results

Caption: A logical workflow illustrating the key stages of a molecular docking study.

Conclusion

Validating the on-target effects of this compound is a critical step in its application as a research tool and potential therapeutic agent. Molecular docking provides a powerful, cost-effective, and rapid computational method to predict and rationalize the binding of this compound to its ACSL target. When integrated with experimental validation, such as enzyme inhibition assays, a comprehensive understanding of its mechanism of action can be achieved. This guide provides researchers, scientists, and drug development professionals with a comparative framework and detailed methodologies to effectively validate the on-target effects of this compound and other ACSL inhibitors.

References

Triacsin C vs. Pan-Lipid Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of lipid metabolism, pharmacological inhibitors are indispensable tools for dissecting molecular pathways and developing therapeutic strategies. This guide provides a detailed comparison between Triacsin C, a specific inhibitor of acyl-CoA synthetase long-chain (ACSL), and pan-lipid synthesis inhibitors, which target broader enzymatic steps in lipid biosynthesis. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism, efficacy, and experimental applications of these compounds.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and pan-lipid synthesis inhibitors lies in their enzymatic targets within the lipid metabolic network.

This compound: Targeting Fatty Acid Activation

This compound, a microbial metabolite isolated from Streptomyces aureofaciens, specifically inhibits long-chain acyl-CoA synthetases (ACSLs).[1][2] These enzymes are crucial for the initial step of fatty acid metabolism: the activation of free long-chain fatty acids into their acyl-CoA thioesters. This "activation" is a prerequisite for their subsequent incorporation into complex lipids like triglycerides and cholesterol esters, as well as for their entry into beta-oxidation pathways.[3][4] By blocking ACSL, this compound effectively prevents the utilization of pre-existing and exogenously supplied fatty acids for downstream metabolic processes.[5] It has been shown to inhibit ACSL isoforms 1, 3, and 4, but not 5 or 6.[6]

Triacsin_C_Mechanism FFA Free Fatty Acid (Long-Chain) ACSL ACSL (Acyl-CoA Synthetase) FFA->ACSL CoA CoA CoA->ACSL AcylCoA Acyl-CoA ACSL->AcylCoA ComplexLipids Complex Lipids (Triglycerides, etc.) AcylCoA->ComplexLipids TriacsinC This compound TriacsinC->ACSL

Figure 1. Mechanism of this compound action.

Pan-Lipid Synthesis Inhibitors: Targeting De Novo Lipogenesis

In contrast, pan-lipid synthesis inhibitors target key enzymes in the de novo synthesis pathway, which builds fatty acids from non-lipid precursors like glucose. These inhibitors shut down the entire production line of new fatty acids. Notable examples include:

  • Acetyl-CoA Carboxylase (ACC) inhibitors (e.g., TOFA): ACC catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[7][8]

  • Fatty Acid Synthase (FAS) inhibitors (e.g., Cerulenin, Orlistat): FAS is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[7][9]

By inhibiting these upstream enzymes, pan-inhibitors block the creation of new fatty acids, thereby impacting the synthesis of all downstream lipid species that rely on this pathway.

Pan_Lipid_Synthesis_Pathway cluster_DNL De Novo Lipogenesis (DNL) cluster_Activation Fatty Acid Activation Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC ACC AcetylCoA->ACC FAS FAS AcetylCoA->FAS MalonylCoA Malonyl-CoA ACC->MalonylCoA MalonylCoA->FAS Palmitate Palmitate (Fatty Acid) FAS->Palmitate ACSL ACSL Palmitate->ACSL AcylCoA Acyl-CoA ACSL->AcylCoA ComplexLipids Complex Lipids (Triglycerides, Phospholipids, Cholesterol Esters) AcylCoA->ComplexLipids TOFA TOFA TOFA->ACC Orlistat Orlistat / Cerulenin Orlistat->FAS TriacsinC This compound TriacsinC->ACSL

Figure 2. Comparative targets in the lipid synthesis pathway.

Data Presentation: Quantitative Comparison

The efficacy and specificity of these inhibitors can be quantified by their inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

Table 1: Target and Efficacy of this compound and Representative Pan-Lipid Synthesis Inhibitors

InhibitorPrimary Target EnzymeTarget PathwayReported IC₅₀ / KᵢCell/System ContextReferences
This compound Acyl-CoA Synthetase Long-Chain (ACSL)Fatty Acid ActivationIC₅₀: 6.3 µMRaji cell membrane fraction[3][10]
Kᵢ: 15 nM (Faa2p), 2 µM (Faa4p)Yeast ACSL Isoforms[11]
IC₅₀: 3.70 µM (CpACS1), 2.32 µM (CpACS2)Cryptosporidium parvum enzymes[1]
TOFA Acetyl-CoA Carboxylase (ACC)De Novo Lipogenesis--[7]
Cerulenin Fatty Acid Synthase (FAS)De Novo Lipogenesis--[7]
Orlistat Fatty Acid Synthase (FAS), Pancreatic LipaseDe Novo Lipogenesis, Fat Absorption--[9][12]

Table 2: Differential Effects on Lipid Classes

Experimental data reveals that this compound has a nuanced effect on different lipid pools, a key distinction from pan-inhibitors.

Lipid ClassEffect of this compoundEffect of Pan-Inhibitors (e.g., TOFA)RationaleReferences
Triglycerides (TG) Strong Inhibition (>93%)Strong Inhibition TG synthesis requires acyl-CoA from both de novo and existing fatty acid pools.[13][14]
Cholesterol Esters (CE) Strong Inhibition (>93%)Strong Inhibition CE synthesis requires acyl-CoA.[2][13]
Phospholipids (PL) Moderate Inhibition (~83% from glycerol)Strong Inhibition This compound does not block the recycling of fatty acids into phospholipids, suggesting functionally separate acyl-CoA pools. Pan-inhibitors block the source of new fatty acids for all pathways.[13][14][15]
Lipid Droplets (LD) Strong Reduction in number and sizeStrong Reduction LDs are primarily composed of neutral lipids (TG and CE), which are strongly inhibited by both.[1][16][17]

Experimental Protocols

Reproducible experimental design is critical for studying lipid metabolism. Below are detailed methodologies for common assays used to evaluate these inhibitors.

Protocol: Lipid Droplet Formation and Inhibition Assay

This assay visually quantifies the impact of inhibitors on the storage of neutral lipids in response to fatty acid loading.

  • Cell Culture: Seed hepatocytes (e.g., AML12, HepG2) or other relevant cell types in multi-well imaging plates (e.g., 96-well) and culture to ~80% confluency.

  • Fatty Acid Loading: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). Induce lipid droplet formation by incubating cells with 100-200 µM oleic acid for 12-24 hours.[18][19]

  • Inhibitor Treatment: Co-incubate the cells with oleic acid and various concentrations of the inhibitor (e.g., this compound: 1-10 µM; or a pan-inhibitor). Include a vehicle control (e.g., DMSO).

  • Staining:

    • Wash cells gently with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain for neutral lipids using BODIPY 493/503 (1 µg/mL) or Nile Red for 10-15 minutes.[16]

    • Stain nuclei with DAPI (1 µg/mL) for 5 minutes as a counterstain for cell counting.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use automated image analysis software to identify cells (via DAPI stain) and quantify the number, size, and total area of lipid droplets (via BODIPY stain) per cell.[19]

Workflow_Lipid_Droplet_Assay A 1. Seed Cells (e.g., AML12 in 96-well plate) B 2. Induce Lipid Accumulation (Treat with Oleic Acid) A->B C 3. Add Inhibitor (this compound or Pan-Inhibitor) B->C D 4. Incubate (12-24 hours) C->D E 5. Fix and Stain (PFA, BODIPY 493/503, DAPI) D->E F 6. High-Content Imaging E->F G 7. Quantify Lipid Droplets (Number, Size, Area per cell) F->G

Figure 3. Experimental workflow for a lipid droplet inhibition assay.
Protocol: Measurement of De Novo Lipid Synthesis via Radiolabeling

This method directly measures the incorporation of radiolabeled precursors into different lipid classes, providing a quantitative measure of synthesis rates.

  • Cell Culture: Grow cells to near confluency in appropriate multi-well plates.

  • Radiolabeling: Incubate cells in media containing a radiolabeled precursor, such as [¹⁴C]oleate (to trace fatty acid esterification) or [³H]glycerol (to trace the glycerol backbone of glycerolipids), in the presence or absence of the inhibitor for a defined period (e.g., 2-6 hours).[13][15]

  • Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells into a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract total lipids.

    • Vortex thoroughly and centrifuge to separate the organic (lipid-containing) and aqueous phases.

  • Lipid Separation:

    • Carefully collect the lower organic phase.

    • Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate.

    • Develop the plate using a solvent system appropriate for separating lipid classes (e.g., hexane:diethyl ether:acetic acid).

  • Quantification:

    • Visualize lipid spots using iodine vapor or by comparison to known standards.

    • Scrape the silica corresponding to each lipid class (e.g., TG, PL, CE) into scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

    • Normalize counts to total protein content or cell number. The percentage of inhibition is calculated relative to the vehicle-treated control.[15]

Conclusion

This compound and pan-lipid synthesis inhibitors are both powerful tools for lipid research, but they answer different biological questions.

  • This compound is a highly specific tool ideal for studying the roles of fatty acid activation and the trafficking of distinct acyl-CoA pools. Its differential effect on triglyceride versus phospholipid synthesis highlights a functional compartmentalization of lipid metabolism, making it invaluable for dissecting the specific pathways that utilize pre-existing fatty acids.[14]

  • Pan-lipid synthesis inhibitors (e.g., targeting ACC or FAS) are suited for investigating the consequences of shutting down de novo lipogenesis entirely. They are essential for studies on the overall contribution of newly synthesized fatty acids to cellular processes like membrane biogenesis, energy storage, and cell proliferation in cancer or metabolic diseases.[7][20]

The choice between this compound and a pan-lipid synthesis inhibitor should be guided by the specific metabolic step under investigation. Understanding their distinct mechanisms is paramount for the accurate interpretation of experimental data and for the strategic development of novel therapeutics targeting lipid-related pathologies.

References

Safety Operating Guide

Proper Disposal of Triacsin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetase, requires careful handling and disposal to minimize environmental impact and ensure a safe laboratory environment.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste, managed in accordance with all applicable local, state, and federal regulations.[3] While safety data sheets (SDS) may vary in their hazard classification, with some identifying it as a skin and eye irritant, a cautious approach is always recommended.[4][5][6]

Step-by-Step Disposal Procedures

1. Unused or Expired this compound:

  • Solid Form: Carefully transfer the solid this compound into a designated and clearly labeled hazardous chemical waste container.[3]

  • Solutions: If this compound is in a solvent, do not dispose of it down the drain. Transfer the solution to a designated hazardous chemical waste container compatible with the solvent used.

2. Contaminated Labware and Personal Protective Equipment (PPE):

  • Glassware and Plasticware: Rinse contaminated glassware and plasticware with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residue. The resulting solvent rinse should be collected and disposed of as hazardous chemical waste.

  • Sharps: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container for hazardous waste.

  • Gloves, Bench Paper, and Other Solid Waste: All disposable items that have come into contact with this compound should be collected in a sealed and clearly labeled bag or container for hazardous solid waste.

3. Accidental Spills:

  • Personal Protection: Before cleaning a spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[3] For larger spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.[3]

  • Containment: For liquid spills, use an inert absorbent material like diatomite or universal binders to contain the spill.[4] For solid spills, carefully sweep up the material to avoid creating dust.[7]

  • Collection: Transfer the contained material into a labeled hazardous chemical waste container.[3]

  • Decontamination: Decontaminate the spill area by scrubbing with alcohol.[4] Collect all cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValueSource
Molecular Formula C11H17N3O[3][4]
Molecular Weight 207.27 g/mol [4]
Appearance Solid[3]
Storage Temperature -20°C[3][4]
Solubility Soluble in methanol and DMSO (approx. 5 mg/ml)[8]

Experimental Protocols

Disposal procedures for this compound are not experimental but are based on established safety protocols and regulatory requirements. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary directive is to adhere to local, state, and federal waste disposal regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and related waste.

Triacsin_C_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_final_disposal Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Liquid Waste Container Liquid Waste Container Unused this compound->Liquid Waste Container If in solution Contaminated Materials Contaminated Materials Contaminated Materials->Solid Waste Container Sharps Container Sharps Container Contaminated Materials->Sharps Container If sharps Spill Cleanup Waste Spill Cleanup Waste Spill Cleanup Waste->Solid Waste Container Licensed Waste Disposal Licensed Waste Disposal Solid Waste Container->Licensed Waste Disposal Liquid Waste Container->Licensed Waste Disposal Sharps Container->Licensed Waste Disposal Consult Regulations Consult Regulations Licensed Waste Disposal->Consult Regulations

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided here is for guidance purposes only and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triacsin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triacsin C, a potent inhibitor of long-chain acyl-CoA synthetase. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Classification

This compound presents potential hazards that necessitate careful handling. According to safety data sheets, it is classified as a substance that can cause skin and eye irritation, as well as respiratory tract irritation.[1] However, it is important to note that some suppliers do not classify this compound as a hazardous substance.[2][3] Given the conflicting information, a cautious approach is recommended, and personnel should adhere to the more stringent safety precautions.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Body Part Equipment Specification
Eyes/Face Safety glasses with side-shields or goggles; Face shieldEnsure full protection from splashes.
Hands Chemical-resistant, impervious glovesNitrile gloves are a suitable option.[4]
Body Laboratory coat; Chemical resistant apronProvide a barrier against accidental spills.[4]
Respiratory NIOSH-approved respiratorUse in well-ventilated areas or under a fume hood.[5]

A diagram illustrating the proper selection of PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Handling this compound eye_face Eye and Face Protection (Safety Glasses/Goggles, Face Shield) start->eye_face hand Hand Protection (Chemical-Resistant Gloves) start->hand body Body Protection (Lab Coat, Apron) start->body respiratory Respiratory Protection (NIOSH-Approved Respirator) start->respiratory end Safe Handling Achieved eye_face->end hand->end body->end respiratory->end Handling_Disposal_Workflow cluster_workflow Safe Handling and Disposal of this compound start Preparation ppe Wear Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling storage Store at -20°C in Tightly Sealed Container handling->storage spill Spill Occurs handling->spill disposal Dispose of Waste According to Regulations storage->disposal spill_response Follow Spill Management Protocol spill->spill_response Yes spill->disposal No spill_response->disposal end Procedure Complete disposal->end Emergency_Response_Diagram cluster_emergency Emergency Response for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash with Soap and Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Triacsin C
Reactant of Route 2
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試験管内研究製品の免責事項と情報

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